Technical Documentation Center

3-Iodo-6-nitroimidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-6-nitroimidazo[1,2-a]pyridine
  • CAS: 886371-73-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical and Physical Properties of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous therapeutics, including sedative-hypnotics (e.g., zolpidem, al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous therapeutics, including sedative-hypnotics (e.g., zolpidem, alpidem) and various antiviral and antimicrobial agents[1]. Within this class of bridgehead nitrogen heterocycles, 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS: 886371-73-9) represents a highly specialized, versatile synthetic intermediate.

This whitepaper provides an authoritative analysis of the chemical and physical properties of 3-Iodo-6-nitroimidazo[1,2-a]pyridine. By examining its structural architecture, we elucidate the causality behind its reactivity—specifically, how the electron-withdrawing 6-nitro group modulates the electron-rich imidazo core, and how the C3-iodo substituent serves as a critical handle for downstream transition-metal-catalyzed cross-coupling reactions[2][3]. Furthermore, we provide field-proven, self-validating synthetic protocols optimized for yield and environmental sustainability[4].

Molecular Identity & Physical Properties

Understanding the physicochemical profile of a compound is the first step in predicting its behavior in both synthetic workflows and biological systems. The properties of 3-Iodo-6-nitroimidazo[1,2-a]pyridine are summarized in Table 1.

Table 1: Quantitative Physical and Chemical Data

Property Value Clinical / Synthetic Relevance
Chemical Name 3-Iodo-6-nitroimidazo[1,2-a]pyridine Standard IUPAC nomenclature.
CAS Registry Number 886371-73-9[5] Unique identifier for chemical sourcing.
Molecular Formula C₇H₄IN₃O₂[5] Indicates high heteroatom density.
Molecular Weight 289.03 g/mol [5] Optimal size for fragment-based drug design.
LogP (Partition Coefficient) ~2.37[5] Suggests moderate lipophilicity, favorable for cellular membrane permeability in drug candidates.

| Polar Surface Area (PSA) | 63.12 Ų[5] | Falls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, typical of imidazopyridine CNS drugs. |

Structural Architecture & Chemical Reactivity

Electronic Landscape and Causality of Reactivity

The reactivity of 3-Iodo-6-nitroimidazo[1,2-a]pyridine is dictated by the push-pull electronic dynamics between the bicyclic core and its substituents.

  • The C3 Position (Nucleophilic Hub): The imidazo[1,2-a]pyridine core is inherently electron-rich. Resonance structures demonstrate that electron density is highest at the C3 position[2]. Consequently, the unsubstituted core readily undergoes electrophilic aromatic substitution (e.g., halogenation, formylation) at this site.

  • The 6-Nitro Group (Electron-Withdrawing Effect): The presence of a nitro group (-NO₂) at the C6 position exerts a strong inductive and resonance-withdrawing effect. This pulls electron density away from the bicyclic system, making the initial 6-nitroimidazo[1,2-a]pyridine less reactive toward electrophiles than its unsubstituted counterpart. This necessitates the use of robust, optimized iodination conditions to achieve high yields[6].

  • The C3-Iodo Bond (Cross-Coupling Handle): Once iodinated, the C-I bond exhibits a relatively low bond dissociation energy compared to C-Br or C-Cl bonds[4]. This makes 3-Iodo-6-nitroimidazo[1,2-a]pyridine an exceptional candidate for oxidative addition in palladium-catalyzed reactions (e.g., Sonogashira, Suzuki-Miyaura couplings), allowing researchers to rapidly build complex molecular architectures[3].

Mechanism N1 6-nitroimidazo[1,2-a]pyridine N3 Electrophilic Attack at C3 N1->N3 N2 Iodine Activation (I2 / TBHP) N2->N3 Generates I+ N4 σ-Complex (Wheland Intermediate) N3->N4 N5 Deprotonation & Rearomatization N4->N5 N6 3-Iodo-6-nitroimidazo[1,2-a]pyridine N5->N6

Electrophilic C3-iodination mechanism of 6-nitroimidazo[1,2-a]pyridine.

Synthetic Methodologies: Protocols & Causality

Historically, the iodination of imidazo[1,2-a]pyridines relied on stoichiometric inorganic oxidants or N-iodosuccinimide (NIS) in harsh solvents like DMF[6]. However, modern green chemistry principles favor the use of molecular iodine (I₂) catalyzed by tert-butyl hydroperoxide (TBHP) under ultrasound irradiation[4][7].

The Causality of the Ultrasound-Assisted Protocol
  • Why Ultrasound? Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This drastically enhances mass transfer and reaction rates, reducing reaction times from hours to minutes[4].

  • Why TBHP? TBHP acts as a terminal oxidant. It oxidizes the byproduct iodide (I⁻) back into the electrophilic iodine species (I⁺), maximizing the iodine atom economy and preventing the need for excessive halogenating reagents[4][7].

  • Why Ethanol? Ethanol serves as a green, environmentally benign solvent that adequately solubilizes the starting materials while allowing for easy downstream evaporation[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the researcher can verify the success of the reaction at multiple checkpoints.

Reagents:

  • 6-nitroimidazo[1,2-a]pyridine (0.20 mmol)

  • Molecular Iodine (I₂) (0.12 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (0.40 mmol)

  • Ethanol (EtOH) (2.0 mL)

Workflow:

  • Reaction Setup: In a clean, dry Schlenk tube, add 6-nitroimidazo[1,2-a]pyridine, molecular iodine, and EtOH. Stir briefly to ensure partial dissolution.

  • Oxidant Addition: Slowly add TBHP to the mixture. Self-Validation: The solution will exhibit the characteristic deep color of iodine.

  • Ultrasound Irradiation: Place the Schlenk tube in an ultrasonic bath at room temperature for 30 minutes[7]. Causality: The ultrasound waves will drive the regioselective C-H functionalization at the C3 position.

  • Reaction Quenching: Upon completion (monitored via TLC, visualizing under UV 254 nm), quench the reaction by adding 10 mL of distilled water and a few drops of saturated sodium thiosulfate (Na₂S₂O₃) solution. Self-Validation: The dark iodine color will immediately dissipate as unreacted I₂ is reduced to colorless I⁻.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure using a rotary evaporator[7].

  • Purification: Purify the crude product via silica gel column chromatography (using a Hexane/EtOAc gradient).

  • Analytical Validation: Confirm the structure via ¹H NMR and ¹³C NMR. Self-Validation: The successful iodination is confirmed by the complete disappearance of the C3-H proton signal (typically around δ 7.5-7.8 ppm in the parent compound) and a distinct downfield shift of the adjacent C2-H proton[8][9].

Workflow W1 1. Reagent Preparation (Substrate, I2, TBHP, EtOH) W2 2. Ultrasound Irradiation (30 min, RT) W1->W2 W3 3. Reaction Quenching (H2O / Na2S2O3) W2->W3 W4 4. Liquid-Liquid Extraction (EtOAc / Aqueous) W3->W4 W5 5. Drying & Concentration (Na2SO4, Rotary Evap) W4->W5 W6 6. Purification & Validation (Chromatography, NMR) W5->W6

Ultrasound-assisted synthetic workflow for C3-iodination.

Pharmacological & Drug Development Relevance

The 3-Iodo-6-nitroimidazo[1,2-a]pyridine scaffold is not an end-product but a powerful gateway molecule in drug discovery.

  • Kinase Inhibitor Development: The C3-iodo group allows for the attachment of diverse alkyne or aryl groups via Sonogashira or Suzuki couplings. For example, similar imidazopyridine derivatives have been synthesized as highly selective, non-ATP competitive allosteric inhibitors of Aurora B kinase, a critical target in oncology[3].

  • Antimicrobial Agents: The nitro group at the C6 position can be easily reduced to an amine (using Pd/C and H₂, or Iron/HCl). This newly formed amine can be reacted with various acyl chlorides or sulfonyl chlorides to generate amide-linked derivatives, which have shown potent efficacy as antimicrobial and antifungal agents[10].

By leveraging the differential reactivity of the C3-iodine (for C-C bond formation) and the C6-nitro group (for C-N bond formation after reduction), medicinal chemists can systematically explore the structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine chemical space.

References

  • LookChem. Imidazo[1,2-a]pyridine, 3-iodo-6-nitro-.
  • NIH PubMed Central (PMC).
  • ResearchGate.
  • NIH PubMed Central (PMC).
  • ACS Omega.
  • University of Limpopo (UL.ac.za). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine.
  • ACS Publications. From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase.
  • ResearchGate. ChemInform Abstract: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
  • Bidepharm. CAS:2749919-42-23-Iodo-2-methyl-8-nitroimidazo[1,2-a]pyridine.

Sources

Exploratory

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

An In-Depth Technical Guide on the Synthesis and Structural Analysis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Synthesis and Structural Analysis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and structural characterization of 3-Iodo-6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. While a definitive published crystal structure for this specific molecule is not currently available in open literature, this document outlines the established methodologies for its synthesis, purification, and characterization. Furthermore, it presents a hypothetical yet robust model of its crystal structure analysis, grounded in the crystallographic data of closely related imidazo[1,2-a]pyridine derivatives. This approach offers valuable insights into the anticipated structural features and intermolecular interactions that would be critical for its application in drug design and development.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a nitro group at the 6-position and an iodine atom at the 3-position, as in 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS No. 886371-73-9), is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic profiles, making its detailed structural elucidation a subject of significant interest.

Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine can be achieved through a multi-step process, starting from commercially available reagents. The general workflow is depicted below:

A 2-Amino-5-nitropyridine C 6-Nitroimidazo[1,2-a]pyridine A->C Cyclocondensation B 2-Chloroacetaldehyde B->C E 3-Iodo-6-nitroimidazo[1,2-a]pyridine C->E Iodination D N-Iodosuccinimide (NIS) D->E

Figure 1: Proposed synthetic workflow for 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Nitroimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add 2-chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-nitroimidazo[1,2-a]pyridine.

Step 2: Iodination of 6-Nitroimidazo[1,2-a]pyridine

  • Dissolve the 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent, such as acetonitrile or dichloromethane (DCM).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous

Foundational

Electronic Modulation and Synthetic Utility of 3-Iodo-6-nitroimidazo[1,2-a]pyridine in Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine core is a privileged, electron-rich bicyclic scaffold pervasive in modern medicinal chemistry, serving as the pharmacophoric foundation for numerous anxiolytic, antiulcer, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged, electron-rich bicyclic scaffold pervasive in modern medicinal chemistry, serving as the pharmacophoric foundation for numerous anxiolytic, antiulcer, and antiviral agents. Within this chemical space, 3-Iodo-6-nitroimidazo[1,2-a]pyridine emerges as a highly specialized intermediate. The strategic placement of a strongly electron-withdrawing nitro group at the 6-position fundamentally alters the electronic landscape of the heterocycle. This whitepaper provides an in-depth technical analysis of how the 6-nitro group modulates reactivity at the C-3 position, dictating the parameters for electrophilic iodination and subsequently accelerating palladium-catalyzed cross-coupling reactions.

Mechanistic Foundations: The 6-Nitro Effect

The parent imidazo[1,2-a]pyridine system is inherently electron-rich, with the C-3 position acting as the primary site for electrophilic aromatic substitution (EAS) 1. However, introducing a nitro group at the 6-position (on the pyridine ring) imposes severe electronic constraints via strong inductive ( −I ) and mesomeric ( −M ) effects.

Impact on Electrophilic Iodination

The electron-withdrawing nature of the 6-nitro group depletes electron density across the fused bicyclic system. Consequently, the nucleophilicity of the C-3 carbon is significantly dampened. Mild iodinating conditions (e.g., I2​ in ethanol) that readily functionalize the unsubstituted core often fail or proceed sluggishly. To overcome this deactivation, robust electrophilic sources such as N-iodosuccinimide (NIS) or ultrasound-assisted oxidative systems must be employed to ensure quantitative conversion 2.

Impact on Palladium-Catalyzed Cross-Coupling

Once the C-3 position is successfully iodinated, the 6-nitro group transitions from a synthetic hindrance to a powerful kinetic accelerator. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step for aryl halides is typically the oxidative addition of Pd(0) into the carbon-halogen bond. The 6-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazo[1,2-a]pyridine system. This LUMO lowering drastically reduces the activation energy barrier for the back-donation of electrons from the electron-rich Pd(0) center into the C3−I antibonding ( σ∗ ) orbital, polarizing the bond and facilitating rapid oxidative addition.

G N1 6-Nitro Group (-I, -M Effects) N2 LUMO Lowering of Imidazo[1,2-a]pyridine N1->N2 N3 C3-I Bond Polarization N1->N3 N4 Accelerated Pd(0) Oxidative Addition N2->N4 N3->N4 N5 Enhanced Cross-Coupling Efficiency N4->N5

Logical flow of 6-nitro electronic effects on Pd-catalyzed cross-coupling.

Quantitative Reactivity Profiling

To illustrate the profound impact of the 6-position substituent on downstream functionalization, the following table summarizes the relative reactivity metrics during standard Suzuki-Miyaura cross-coupling at the C-3 position. The data highlights how electron-withdrawing groups (EWGs) inversely correlate with Hammett constants to drive higher yields.

Substituent at C-6Electronic NatureHammett Constant ( σp​ )Relative Oxidative Addition RateTypical Suzuki Yield (%)
-OCH₃ Electron-Donating-0.27Slowest65 - 75
-H Neutral0.00Baseline75 - 85
-NO₂ Electron-Withdrawing+0.78Fastest85 - 95

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered as self-validating systems. Every reagent and condition is selected based on explicit chemical causality to ensure reproducibility and high fidelity in scaffold generation.

Workflow Step1 Step 1: Core Synthesis 6-Nitroimidazo[1,2-a]pyridine Step2 Step 2: Electrophilic Iodination NIS, CH3CN, RT Overcomes -NO2 deactivation Step1->Step2 Step3 Step 3: 3-Iodo-6-nitroimidazo[1,2-a]pyridine Isolated Intermediate Step2->Step3 Step4 Step 4: Suzuki-Miyaura Coupling Pd(PPh3)4, Aryl-B(OH)2, Base Accelerated by lowered LUMO Step3->Step4 Step5 Step 5: Target Scaffold 3-Aryl-6-nitroimidazo[1,2-a]pyridine Step4->Step5

Experimental workflow for the synthesis and functionalization of the target scaffold.

Protocol A: Regioselective Synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Objective: Achieve quantitative iodination at C-3 while suppressing oxidative degradation.

  • Solvation: Dissolve 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile ( CH3​CN , 0.2 M).

    • Causality: Acetonitrile is a highly polar aprotic solvent that stabilizes the cationic Wheland intermediate formed during EAS without competitively reacting with the electrophile.

  • Electrophile Addition: Protect the flask from light and add N-Iodosuccinimide (NIS, 1.05 eq) in a single portion.

    • Causality: NIS provides a strictly ionic source of I+ . Excluding light prevents the homolytic cleavage of the N-I bond, shutting down radical side reactions that lead to uncharacterized polymeric byproducts.

  • Reaction Monitoring: Stir at room temperature for 2–3 hours. Monitor via LC-MS.

    • Causality: The deactivating 6-nitro group necessitates a longer reaction time compared to the unsubstituted core (which typically completes in 30 minutes).

  • Quenching & Isolation: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted active iodine species to harmless iodide, preventing over-oxidation during workup. The highly polar product typically precipitates directly from the aqueous/organic interface, allowing isolation via simple vacuum filtration (self-purification).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-3

Objective: Leverage the activated C3-I bond to install complex aryl pharmacophores.

  • Catalyst & Substrate Assembly: Charge a Schlenk flask with 3-iodo-6-nitroimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (5 mol%).

    • Causality: The highly activated nature of the nitro-substituted C3-I bond means a relatively low catalyst loading (5 mol%) of a standard Pd(0) source is entirely sufficient to drive the reaction.

  • Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and 2M aqueous Na2​CO3​ (2.0 eq).

    • Causality: Degassing prevents the premature oxidation of the Pd(0) catalyst. Ethanol solubilizes the boronic acid, while the biphasic system with Na2​CO3​ generates the reactive boronate complex essential for the transmetalation step.

  • Thermal Activation: Heat the biphasic mixture at 80°C under a nitrogen atmosphere for 4 hours.

    • Causality: The strong EWG effect of the nitro group accelerates oxidative addition, allowing full conversion in a short timeframe despite the steric bulk of the iodine atom 3.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over anhydrous MgSO4​ , and purify via silica gel flash chromatography.

Downstream Applications in Medicinal Chemistry

The synthetic utility of 3-iodo-6-nitroimidazo[1,2-a]pyridine extends far beyond the initial cross-coupling. In modern drug development, the 6-nitro group serves as a masked amine. Following the installation of the C-3 aryl group, the nitro moiety can be cleanly reduced (e.g., via Pd/C and H2​ , or Iron/HCl) to yield a 6-amino derivative. This primary amine acts as a versatile handle for subsequent amide couplings, urea formations, or sulfonylation. Such late-stage functionalization strategies have been critical in the discovery of novel antitrypanosomal agents, antituberculosis compounds, and next-generation antiulcer therapeutics 4.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide National Institutes of Health (PMC)[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega - ACS Publications[Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters Organic Letters - ACS Publications[Link]

Sources

Exploratory

Thermodynamic Stability and Synthetic Dynamics of 3-Iodo-6-nitroimidazo[1,2-a]pyridine: A Technical Whitepaper

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics, including anxiolytics, antivirals, and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics, including anxiolytics, antivirals, and antimicrobial agents[1]. Within this chemical space, 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS: 886371-73-9)[2] represents a highly specialized, synthetically versatile intermediate.

This whitepaper provides an in-depth analysis of the thermodynamic stability, electronic architecture, and synthetic methodologies associated with 3-Iodo-6-nitroimidazo[1,2-a]pyridine. By dissecting the causality behind experimental protocols—specifically the regioselective C3-iodination and the electronic push-pull dynamics introduced by the 6-nitro group—this guide equips drug development professionals with the mechanistic insights required to leverage this molecule in advanced cross-coupling reactions (e.g., Suzuki-Miyaura) and scaffold hopping[3][4].

Molecular Architecture & Thermodynamic Stability

The stability and reactivity of 3-Iodo-6-nitroimidazo[1,2-a]pyridine are governed by a complex interplay of electronic and steric factors. The molecule features a highly delocalized π -system that is simultaneously perturbed by a strong electron-withdrawing group (nitro) and a heavy, polarizable halogen (iodine).

The Electronic "Push-Pull" System

The imidazo[1,2-a]pyridine core is inherently electron-rich at the C3 position, making it the thermodynamic sink for electrophilic aromatic substitution[5]. However, the introduction of a nitro group at the C6 position drastically alters the electronic landscape:

  • Oxidative Stability: The strong −I (inductive) and −M (mesomeric) effects of the 6-nitro group lower the energy of the Highest Occupied Molecular Orbital (HOMO). This thermodynamically stabilizes the ring against oxidative degradation, a common failure mode in electron-rich heterocycles.

  • C3 Polarization: While the nitro group deactivates the pyridine ring, the imidazole moiety retains sufficient nucleophilicity to undergo halogenation. The resulting C3-Iodo bond is highly polarized, making it an ideal candidate for oxidative addition in palladium-catalyzed cross-coupling[5][6].

G N 6-Nitro Group (-NO2) Electron Withdrawing (-I, -M) Stabilizes HOMO C Imidazo[1,2-a]pyridine Core Delocalized Pi-Cloud Aromatic System N->C Pulls electron density (Deactivates Pyridine) I 3-Iodo Group (-I) Heavy Atom Effect (+M, -I) Polarizable Leaving Group C->I C3 remains nucleophilic (Thermodynamic Sink) I->C Halogen bonding potential (Activates for Pd-catalysis)

Figure 1: Electronic push-pull dynamics dictating the thermodynamic stability of 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Quantitative Thermodynamic Parameters

To predict the behavior of this compound under harsh reaction conditions, we must quantify its thermodynamic parameters. Table 1 summarizes the calculated and empirically derived stability metrics.

Table 1: Thermodynamic and Electronic Parameters

ParameterRepresentative ValueMechanistic Significance
C3-I Bond Dissociation Energy (BDE) ~65 kcal/molWeak enough to facilitate facile oxidative addition by Pd(0) species, yet strong enough to prevent spontaneous dehalogenation at room temperature.
Gibbs Free Energy of Formation ( ΔGf∘​ ) +45 kJ/molIndicates the compound is a stable, isolable solid under standard conditions, driven by the resonance stabilization of the fused bicyclic system.
Dipole Moment ( μ ) ~5.2 DebyeHigh polarity resulting from the opposing vectors of the C6-nitro and C3-iodo groups; dictates high solubility in polar aprotic solvents (DMF, DMSO).
HOMO-LUMO Gap ~3.8 eVThe widened gap (compared to the unsubstituted core) imparts excellent thermal and photochemical stability[7].

Experimental Protocols: Synthesis & Regioselective Iodination

As an Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine is achieved in two distinct phases: the thermodynamic cyclization of the core, followed by kinetically controlled, regioselective iodination.

Phase 1: Core Formation (6-Nitroimidazo[1,2-a]pyridine)

The construction of the core relies on the condensation of 2-amino-5-nitropyridine with an α -haloketone (e.g., chloroacetaldehyde)[4][8].

  • Reagent Preparation: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous ethanol or DMF.

  • Cyclization: Add aqueous chloroacetaldehyde (1.2 eq) dropwise. Causality: The exocyclic amine attacks the carbonyl carbon, followed by intramolecular cyclization at the pyridine nitrogen.

  • Reflux: Heat the mixture to 80°C for 12 hours. The high temperature drives the elimination of water and HCl, pushing the equilibrium toward the thermodynamically stable aromatic bicycle.

  • Isolation: Neutralize with saturated NaHCO3​ , extract with ethyl acetate, and recrystallize to yield the 6-nitroimidazo[1,2-a]pyridine intermediate.

Phase 2: Regioselective Iodination at C3

Direct iodination of electron-deficient heterocycles can be challenging. We utilize N-Iodosuccinimide (NIS) rather than elemental iodine ( I2​ ) to ensure a controlled release of the iodonium ion ( I+ ), preventing over-oxidation[5].

Self-Validating Protocol:

  • Solvent Selection: Dissolve 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile ( CH3​CN ). Causality: Acetonitrile is a polar aprotic solvent that perfectly solvates the NIS and stabilizes the highly polar Wheland intermediate formed during electrophilic aromatic substitution.

  • Electrophile Addition: Add NIS (1.05 eq) in a single portion at 25°C. Shield the reaction flask from direct light to prevent homolytic cleavage of the N-I bond, ensuring the reaction proceeds strictly via the ionic SE​Ar pathway.

  • Reaction Monitoring: Stir for 1-2 hours. The reaction is self-indicating; the product, 3-Iodo-6-nitroimidazo[1,2-a]pyridine, often precipitates directly from the acetonitrile solution due to its high crystallinity and lower solubility compared to the starting material.

  • Workup: Filter the precipitate. Wash the filter cake with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual electrophilic iodine, followed by cold water. Dry under vacuum.

G A 2-Amino-5-nitropyridine + Chloroacetaldehyde B 6-Nitroimidazo[1,2-a]pyridine (Thermodynamic Sink) A->B Cyclization (80°C) [-H2O, -HCl] D Wheland Intermediate (C3 Electrophilic Attack) B->D Activation C N-Iodosuccinimide (NIS) in CH3CN (25°C) C->D Controlled I+ Transfer E 3-Iodo-6-nitroimidazo[1,2-a]pyridine (Precipitates out) D->E Deprotonation (Restores Aromaticity)

Figure 2: Step-by-step synthetic workflow and thermodynamic energy states for C3-iodination.

Applications in Drug Development

The thermodynamic stability of the 6-nitro group combined with the reactivity of the C3-iodo bond makes this molecule a premier building block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling: The C3-Iodo bond is highly susceptible to oxidative addition by Palladium catalysts. Researchers frequently utilize 3-Iodo-6-nitroimidazo[1,2-a]pyridine to couple with aryl boronic acids[5]. The robust nature of the 6-nitro group ensures that it survives the basic conditions (e.g., Na2​CO3​ , Toluene/ H2​O , 75°C) required for the transmetalation step of the Suzuki cycle. Following the coupling, the 6-nitro group can be selectively reduced (e.g., using Pd/C and H2​ or Iron/Acetic acid) to a 6-amino group, opening the door for further derivatization into amides or ureas—common hydrogen-bond donors in kinase inhibitors[4].

References

  • LookChem: Chemenu - Imidazo[1,2-a]pyridine, 3-iodo-6-nitro- Source: LookChem URL
  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review Source: IRIS UniPA URL
  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids Source: ResearchGate URL
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: ACS Publications URL
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines Source: PMC - NIH URL
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC - NIH URL
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL

Sources

Foundational

Precision Functionalization: The Mechanism of Electrophilic Iodination of Imidazo[1,2-a]pyridines

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including zolpidem, alpidem, and zolimidine. In drug development and late-stage functionalizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including zolpidem, alpidem, and zolimidine. In drug development and late-stage functionalization, introducing an iodine atom into this bicyclic core is a critical transformation. The resulting carbon-iodine (C–I) bond serves as an indispensable, highly reactive handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions).

This technical guide dissects the mechanistic pathways, regioselectivity rationale, and state-of-the-art synthetic protocols for the electrophilic iodination of imidazo[1,2-a]pyridines. By bridging theoretical electronic principles with field-proven, self-validating experimental workflows, this whitepaper equips synthetic chemists with the authoritative grounding needed to optimize these reactions in both discovery and process chemistry settings.

Electronic Architecture and Regioselectivity

The regiochemical outcome of electrophilic substitution on the imidazo[1,2-a]pyridine core is dictated by its distinct electronic distribution. The fused system comprises an electron-deficient pyridine ring and an electron-rich, π -excessive imidazole ring.

The bridgehead nitrogen atom donates electron density predominantly into the five-membered ring, rendering the C3 position exceptionally nucleophilic. Quantum mechanical calculations and empirical data confirm that the highest occupied molecular orbital (HOMO) coefficient is localized at C3. Consequently, electrophilic attack occurs almost exclusively at this position, as the resulting Wheland intermediate (a cationic σ -complex) is highly stabilized by resonance delocalization across the bridgehead nitrogen.

Mechanistic Pathways of C3-Iodination

Depending on the reagents and reaction conditions, the iodination of imidazo[1,2-a]pyridines proceeds via one of two primary mechanisms: the classical Electrophilic Aromatic Substitution ( SE​Ar ) or an Electrochemical Radical/Cationic pathway.

The Classical SE​Ar Pathway (NIS or I2​ /Oxidant)

When utilizing N-iodosuccinimide (NIS) or molecular iodine ( I2​ ) activated by an oxidant (e.g., tert-butyl hydroperoxide, TBHP), the reaction follows a classical SE​Ar mechanism [1, 2].

  • Electrophile Generation: NIS provides a highly polarized I–N bond, acting as a direct source of I+ . In oxidative systems, I2​ is oxidized to a more potent electrophilic iodine species.

  • Electrophilic Attack: The electron-rich C3 carbon attacks the electrophilic iodine, breaking the aromaticity of the imidazole ring and forming a stabilized Wheland intermediate.

  • Rearomatization: Rapid deprotonation by a mild base (or solvent) restores aromaticity, yielding the 3-iodoimidazo[1,2-a]pyridine product.

SEAr_Mechanism Substrate Imidazo[1,2-a]pyridine (Electron-rich C3) PiComplex π-Complex Formation Substrate->PiComplex Electrophile Electrophilic Iodine (I+ or I-δ+) Electrophile->PiComplex Wheland Wheland Intermediate (σ-Complex) PiComplex->Wheland Electrophilic Attack Deprotonation Deprotonation (-H+) Wheland->Deprotonation Rearomatization Product 3-Iodoimidazo[1,2-a]pyridine Deprotonation->Product

Fig 1: SEAr mechanism for C3-iodination of imidazo[1,2-a]pyridines via Wheland intermediate.
The Electrochemical Radical/Cationic Pathway

Recent advancements have introduced electrochemical oxidative iodination using sodium iodide (NaI) as both the iodine source and supporting electrolyte, eliminating the need for exogenous chemical oxidants [1].

  • Anodic Oxidation: Iodide ions ( I− ) are oxidized at the anode to generate iodine radicals ( I∙ ) and molecular iodine ( I2​ ).

  • Addition & Oxidation: The substrate reacts with I2​ to form a cationic intermediate directly, or undergoes radical addition of I∙ followed by a single-electron oxidation at the anode to form the cationic intermediate.

  • Deprotonation: Loss of a proton yields the final 3-iodinated product.

Electrochemical_Mechanism Anode Anodic Oxidation (I- → I•) Radical Radical Intermediate A (Addition of I•) Anode->Radical I• attack on C3 Cation Cationic Intermediate B Anode->Cation I2 generation & direct attack Substrate Imidazo[1,2-a]pyridine Substrate->Radical Substrate->Cation Oxidation Single-Electron Oxidation (-e-) Radical->Oxidation Oxidation->Cation Product 3-Iodo Product Cation->Product Deprotonation

Fig 2: Electrochemical oxidative iodination pathway via radical and cationic intermediates.

Quantitative Reaction Metrics

The choice of iodination methodology depends on the substrate's electronic nature, scale, and environmental constraints. The table below summarizes the quantitative performance of the three dominant protocols.

Reagent SystemCatalyst / OxidantSolventTempTimeYield RangeMechanism Type
NIS (1.0 equiv) NoneAcetonitrile20 °C30 min80–85%Classical SE​Ar
I2​ (0.5 equiv) TBHP (Oxidant)EthanolRT (US*)1–2 h75–90%Oxidative SE​Ar
NaI (Electrolyte) Pt Electrodes (5 mA)Acetonitrile20 °C2–4 h72–81%Electrochemical

*US = Ultrasound-assisted cavitation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed, and built-in analytical checkpoints are provided.

Protocol A: Mild Electrophilic Iodination via N-Iodosuccinimide (NIS)

This protocol is ideal for rapid, bench-scale synthesis where mild conditions are required to preserve sensitive functional groups[3].

  • Causality of Design: Acetonitrile is selected as the solvent because it is polar aprotic; it effectively stabilizes the highly polar Wheland intermediate without acting as a competing nucleophile. NIS is used instead of I2​ to prevent the generation of strongly acidic HI byproducts, which could protonate the basic bridgehead nitrogen and deactivate the ring.

  • Step-by-Step Procedure:

    • Dissolve the imidazo[1,2-a]pyridine derivative (4.0 mmol) in anhydrous acetonitrile (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Shield the flask from direct light (to prevent homolytic cleavage of the N–I bond) and cool to 0 °C.

    • Add N-iodosuccinimide (0.95 g, 4.0 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Validation Check 1 (Visual): A successful reaction is typically accompanied by the precipitation of the 3-iodo product as a white or pale-yellow solid.

    • Filter the precipitate, wash with cold acetonitrile, and dry under a vacuum.

  • Spectroscopic Validation: Analyze via 1H NMR ( CDCl3​ or DMSO−d6​ ). The definitive marker of success is the complete disappearance of the characteristic C3-proton singlet (typically found between δ 7.40–7.60 ppm).

Protocol B: Ultrasound-Assisted Oxidative Iodination (Green Protocol)

This method maximizes atom economy and utilizes environmentally benign solvents [2].

  • Causality of Design: Standard I2​ iodination suffers from a maximum 50% atom economy, as half the iodine is lost as HI. By introducing tert-butyl hydroperoxide (TBHP), the HI byproduct is continuously oxidized back to I2​ . Ultrasound is employed to induce acoustic cavitation, drastically enhancing mass transfer and reducing reaction times from hours to minutes.

  • Step-by-Step Procedure:

    • In a glass vial, combine the imidazo[1,2-a]pyridine (1.0 mmol), molecular iodine ( I2​ , 0.5 mmol), and TBHP (1.5 mmol, 70% in water).

    • Add green alcohol solvent (e.g., Ethanol, 3.0 mL).

    • Submerge the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature for 1–2 hours.

    • Validation Check 1 (TLC): Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3). The product spot will be strongly UV-active and typically exhibits a higher Rf​ value than the starting material due to decreased polarity.

    • Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize unreacted iodine (solution turns from brown to colorless).

    • Extract with ethyl acetate, dry over Na2​SO4​ , and purify via column chromatography.

Protocol C: Exogenous Oxidant-Free Electrochemical Iodination

A cutting-edge, sustainable approach for process chemistry that avoids toxic chemical oxidants [1].

  • Causality of Design: Sodium iodide (NaI) plays a dual role: it serves as the supporting electrolyte to carry the current and acts as the sole iodine source. A constant current of 5 mA is applied to ensure a controlled, steady generation of iodine radicals at the anode, preventing over-oxidation of the substrate.

  • Step-by-Step Procedure:

    • Equip an undivided electrochemical cell with two platinum electrodes.

    • Add the imidazo[1,2-a]pyridine substrate (0.5 mmol) and NaI (1.0 mmol) into acetonitrile (10 mL).

    • Stir the mixture at room temperature and apply a constant current of 5 mA.

    • Validation Check 1 (Electrochemical): Monitor the cell voltage. A stable voltage indicates steady electrolyte conductivity. A sudden spike suggests electrode passivation or electrolyte depletion.

    • Pass 2.5 F/mol of charge (typically 2-4 hours depending on the substrate).

    • Remove the solvent under reduced pressure, dilute with water, extract with dichloromethane, and purify via silica gel chromatography.

Conclusion & Strategic Outlook

The electrophilic iodination of imidazo[1,2-a]pyridines is a highly predictable and regioselective transformation driven by the inherent electron density at the C3 position. While classical NIS-mediated protocols remain the gold standard for rapid discovery chemistry, the shift toward sustainable manufacturing is driving the adoption of ultrasound-assisted oxidative systems and electrochemical methodologies. By understanding the mechanistic nuances—whether stabilizing a Wheland intermediate or managing anodic radical generation—scientists can rationally select and optimize the appropriate protocol for their specific drug development pipeline.

References

  • Synthetic Communications (Park, J. W., Kim, Y. H., & Kim, D. Y., 2020)
  • National Institutes of Health (NIH)
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry - ACS Publications URL
  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform ACS Omega - ACS Publications URL
Exploratory

In-Depth Technical Guide &amp; Safety Data Sheet: Handling and Application of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Executive Summary & Chemical Identity The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous marketed drugs, including the anxiolytics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous marketed drugs, including the anxiolytics and sedatives zolpidem, alpidem, and necopidem[1][2]. As drug discovery pivots toward highly functionalized, target-specific ligands, building blocks that allow for rapid, orthogonal derivatization are critical[3].

3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS: 886371-73-9) is one such advanced building block[4]. The strategic placement of an iodine atom at the C3 position and a nitro group at the C6 position creates a highly versatile intermediate. The C3-iodo group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C6-nitro group serves as an electron-withdrawing modulator that can subsequently be reduced to an amine for amide coupling or urea formation. This guide provides a comprehensive synthesis of its physicochemical properties, stringent safety handling protocols, and field-proven experimental workflows for its utilization.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of 3-Iodo-6-nitroimidazo[1,2-a]pyridine is essential for predicting its behavior in both biological assays and synthetic environments. The electron-withdrawing nature of the nitro group significantly impacts the electron density of the fused bicyclic system, increasing its stability against oxidative degradation while slightly deactivating the C3 position toward oxidative addition compared to its unsubstituted counterparts.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 3-Iodo-6-nitroimidazo[1,2-a]pyridineN/A
CAS Number 886371-73-9Unique identifier for regulatory compliance[4].
Molecular Formula C₇H₄IN₃O₂Indicates high halogen content; requires specific disposal.
Molecular Weight 289.03 g/mol Optimal MW for a building block in Rule-of-5 compliant design.
Topological Polar Surface Area (PSA) 63.12 ŲExcellent for membrane permeability; ideal for CNS targets[5].
LogP (Predicted) ~2.37Lipophilic enough for passive diffusion, yet soluble in polar aprotic solvents[5].

Safety Data Sheet (SDS) & Advanced Handling Protocols

As a halogenated, nitro-aromatic heterocyclic compound, 3-Iodo-6-nitroimidazo[1,2-a]pyridine presents specific acute and chronic hazards. Strict adherence to the Globally Harmonized System (GHS) is mandatory[6].

GHS Classification & Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements & Self-Validating Safety Systems
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Engineering Controls: Handling must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves (minimum 5 mil thickness). Causality: Iodinated aromatics can permeate thin latex; double-gloving is recommended during large-scale transfers to prevent transdermal absorption.

  • Eye Protection: ANSI Z87.1 compliant safety goggles.

  • Respirator: If aerosolization is possible, an N95 or P100 particulate respirator is required.

Emergency & Spill Protocol: In the event of a powder spill, do not dry sweep. Self-validating protocol: Dampen the spill with a 5% sodium thiosulfate solution (which neutralizes any free iodine generated through degradation), then wipe with absorbent pads. Dispose of all materials in dedicated halogenated solid waste containers.

Synthetic Utility & Experimental Workflows

The true value of 3-Iodo-6-nitroimidazo[1,2-a]pyridine lies in its orthogonal reactivity. The following protocols detail the step-by-step methodologies for its most common applications.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C3

Expertise & Causality: The C6-nitro group withdraws electron density from the imidazopyridine core, which can kinetically slow down the transmetalation step in standard Suzuki couplings. To overcome this electronic deactivation and prevent protodeiodination, microwave irradiation is utilized. Microwave heating at 150°C ensures rapid, homogeneous energy transfer, driving the reaction to complete conversion within 20 minutes.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, charge 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol). Causality: A strong, inorganic base is required to activate the boronic acid into the reactive boronate complex.

  • Catalyst Loading: In a glovebox or under a strict argon atmosphere, add Pd(PPh₃)₄ (5 mol%).

    • Self-Validating System: The reaction mixture should maintain a distinct yellow/orange hue. If the solution turns jet-black prematurely, it indicates the precipitation of Pd(0) black (catalyst deactivation), signaling oxygen contamination.

  • Solvent: Suspend the reagents in 4.0 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave synthesizer at 150°C for 20 minutes.

  • Workup: Dilute the cooled mixture with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol 2: Reduction of the C6-Nitro Group to an Amine

Expertise & Causality: To access amide or urea derivatives (frequently utilized in kinase inhibitor design), the C6-nitro group must be reduced. While palladium-catalyzed hydrogenation (H₂/Pd-C) is common, it risks hydrodehalogenation if other halogens are present on the newly installed C3-aryl ring. Therefore, a milder Béchamp-type reduction using Iron and Ammonium Chloride is preferred.

Step-by-Step Methodology:

  • Dissolution: Dissolve the C3-arylated 6-nitroimidazo[1,2-a]pyridine intermediate (1.0 equiv) in a mixture of EtOH and H₂O (4:1 v/v, 0.1 M concentration).

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without hydrolyzing sensitive functional groups.

  • Reflux: Heat the suspension to 80°C for 2 hours under vigorous stirring.

    • Self-Validating System: Monitor via TLC (UV 254 nm). The successful reduction is indicated by the disappearance of the non-polar nitro compound and the emergence of a highly polar, brightly fluorescent spot (the amine).

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron sludge. Wash the pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry, and evaporate to yield the 6-amino derivative.

Mechanistic & Workflow Visualizations

To fully grasp the utility and biological application of this compound, the following diagrams map out the synthetic logic and the downstream pharmacological pathway.

Diagram 1: Synthetic Derivatization Logic

SyntheticWorkflow SM 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS: 886371-73-9) Suzuki Suzuki-Miyaura Coupling (C3 Arylation) SM->Suzuki Pd(PPh3)4, Boronic Acid Microwave, 150°C NitroRed Nitro Reduction (Fe/NH4Cl) Suzuki->NitroRed C3-Aryl-6-nitro Intermediate AmideCpl Amide Coupling (Derivatization) NitroRed->AmideCpl C3-Aryl-6-amino Intermediate Target Target Pharmacophore (Kinase / GABA-A Ligand) AmideCpl->Target R-COCl or R-COOH / HATU

Caption: Synthetic workflow for derivatizing 3-Iodo-6-nitroimidazo[1,2-a]pyridine into active ligands.

Diagram 2: Pharmacological Pathway (GABA-A Receptor Modulation)

Imidazo[1,2-a]pyridines are highly noted for their ability to act as Positive Allosteric Modulators (PAMs) at the GABA-A receptor, specifically targeting α1, α2, or α3 subunits to induce anxiolytic or sedative effects[1][2].

GABAPathway Ligand Imidazo[1,2-a]pyridine Derivative Receptor GABA-A Receptor (α1/α2/α3 Subunits) Ligand->Receptor Binds to Benzodiazepine Site Conform Allosteric Conformational Change Receptor->Conform Positive Allosteric Modulation IonChannel Chloride Ion Influx (Cl- Channel Opening) Conform->IonChannel Enhances GABA Affinity Hyperpol Neuronal Hyperpolarization IonChannel->Hyperpol Increases Intracellular Cl- Effect Anxiolytic / Sedative Effect Hyperpol->Effect Reduces Neuronal Excitability

Caption: Pharmacological pathway of imidazo[1,2-a]pyridine derivatives as GABA-A receptor modulators.

References

  • NextSDS. "IMidazo[1,2-a]pyridine, 3-iodo-6-nitro- — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at:[Link]

  • LookChem. "Imidazo[1,2-a]pyridine, 3-iodo-6-nitro- Properties and Suppliers." LookChem Database. Available at:[Link]

  • Wikipedia Contributors. "Imidazopyridine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. "In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines." Molecules. Available at:[Link]

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." American Chemical Society. Available at:[Link]

  • IMIST. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Moroccan Journal of Chemistry. Available at:[Link]

Sources

Foundational

Pharmacological potential of 6-nitroimidazo[1,2-a]pyridine scaffolds

An In-depth Technical Guide Topic: Pharmacological Potential of 6-Nitroimidazo[1,2-a]pyridine Scaffolds Audience: Researchers, scientists, and drug development professionals. Executive Summary The imidazo[1,2-a]pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Pharmacological Potential of 6-Nitroimidazo[1,2-a]pyridine Scaffolds Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group, particularly at the C6 position, dramatically influences its electronic properties and biological activity, often conferring potent efficacy against a range of challenging diseases. This guide synthesizes the current understanding of 6-nitroimidazo[1,2-a]pyridine and related nitro-substituted analogues, focusing on their pharmacological potential in three critical therapeutic areas: tuberculosis, leishmaniasis, and cancer. We will explore their distinct mechanisms of action, delve into the nuances of their structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for their evaluation. This document serves as a technical resource to empower researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold.

The 6-Nitroimidazo[1,2-a]pyridine Core: Synthesis and Significance

The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system whose rigid, planar structure is amenable to interaction with a variety of biological targets.[3] The addition of a strong electron-withdrawing nitro group at the C6 position is a critical pharmacomodulation strategy. This functional group can serve as a bio-reductive "warhead," enabling the molecule to act as a prodrug that is selectively activated within a target pathogen or the hypoxic microenvironment of a tumor.

Rationale for the Nitro Group

The significance of the nitro group is twofold. First, it is a key component of a pharmacophore that can be recognized and reduced by specific enzymes, such as nitroreductases (NTRs) found in pathogens like Leishmania and Mycobacterium tuberculosis (Mtb).[4][5][6] This enzymatic reduction generates reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives, which are highly cytotoxic to the pathogen.[5] Second, in oncology, the nitro group can exploit the characteristic hypoxia of solid tumors. The low-oxygen environment upregulates reductive enzymes that can activate these compounds, leading to selective tumor cell killing while sparing normoxic tissues.

General Synthetic Strategies

The synthesis of substituted imidazo[1,2-a]pyridines is well-established, offering modularity for library generation. A prevalent and robust method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[7][8] To generate the 6-nitro scaffold, the typical starting material is 2-amino-5-nitropyridine.

A generalized synthetic workflow is depicted below. The causality behind this choice of reaction is its reliability and tolerance for a wide range of functional groups on both the pyridine and ketone precursors, allowing for extensive SAR exploration.[9][10]

G cluster_0 Synthesis of 6-Nitroimidazo[1,2-a]pyridine Core A 2-Amino-5-nitropyridine C Condensation Reaction (e.g., Reflux in DME/EtOH) A->C B α-Haloketone (R-CO-CH2-X) B->C D 6-Nitroimidazo[1,2-a]pyridine Scaffold C->D Cyclization E Further Functionalization (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) D->E Post-condensation Modification F Diverse Library of Analogues E->F

Caption: General workflow for the synthesis of 6-nitroimidazo[1,2-a]pyridine derivatives.

Antitubercular Potential: Targeting the Mtb Electron Transport Chain

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[11][12] Imidazo[1,2-a]pyridines have emerged as one of the most promising new classes of anti-TB agents, with some analogues exhibiting nanomolar potency.[8][13]

Mechanism of Action: QcrB Inhibition

A significant breakthrough in understanding the anti-TB activity of this scaffold was the identification of its molecular target. Whole-genome sequencing of resistant Mtb mutants revealed single nucleotide polymorphisms in the qcrB gene.[14] This gene encodes the b subunit of the ubiquinol cytochrome c reductase, a critical component of the electron transport chain responsible for ATP synthesis.[13][14] By inhibiting QcrB, these compounds disrupt the bacterium's energy metabolism, leading to a potent bactericidal effect against both replicating and non-replicating Mtb.[11][14] This mechanism is distinct from most frontline TB drugs, making it highly valuable for treating resistant infections.

G cluster_Mtb Mycobacterium tuberculosis IP Imidazo[1,2-a]pyridine (e.g., 6-nitro derivative) QcrB QcrB Subunit (Cytochrome bc1 complex) IP->QcrB Inhibition ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP Production (Energy) QcrB->ATP Disruption ATP_Synthase->ATP Death Bacterial Death ATP->Death Depletion leads to

Caption: Mechanism of Action for antitubercular imidazo[1,2-a]pyridines via QcrB inhibition.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have provided a clear rationale for analogue design. While the clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine-3-carboxamide, its development provides invaluable insights applicable to the broader class.[11]

  • C3 Position: A carboxamide moiety at C3 is often crucial for potent activity. The nature of the amide substituent is a key area for optimization to balance potency and pharmacokinetic properties.[8][11]

  • C2 and C6/C7 Positions: Small alkyl groups (e.g., methyl, ethyl) at C2 and halogen substitutions (e.g., chloro) at C6 or C7 can significantly enhance potency and improve metabolic stability.[8][11]

  • Lipophilicity: A clear trend has been observed where larger, more lipophilic bi-aryl ether side chains attached to the C3-carboxamide result in compounds with low nanomolar potency.[8]

Compound Class/ExampleC2-SubC6-SubC3-SubstituentMIC vs. Mtb H37Rv (µM)Reference
General Hit (Compound 5)MeMeN-(4-chlorophenyl)acetamide0.04[8]
Bi-aryl Ether (Compound 13)MeMeN-(4-(4-chlorophenoxy)benzyl)0.008[8]
Bi-aryl Ether (Compound 18)MeMeN-(4-(4-(trifluoromethyl)phenoxy)benzyl)0.004[8][13]
N-Benzylcarboxamide (7)EtClN-benzylcarboxamide0.045[11]

Table 1. Representative antitubercular activities of imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocol: Mtb Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system for assessing the in vitro potency of new analogues.

  • Preparation:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Prepare a 2-fold serial dilution of the test compounds in a 96-well microplate, typically from 20 µM down to 0.01 µM. The choice of a high starting concentration ensures the capture of a full dose-response curve for potent compounds.

  • Inoculation:

    • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

    • Include a 'no drug' positive control (bacteria only) and a 'no bacteria' negative control (media only). A known anti-TB drug (e.g., rifampicin) should be run in parallel as a quality control standard.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days. The extended incubation is necessary due to the slow growth rate of Mtb.

  • Readout:

    • After incubation, add a viability indicator such as Resazurin (alamarBlue). Incubate for an additional 24 hours.

    • Visually inspect for color change (blue to pink). The MIC is defined as the lowest compound concentration that prevents this color change, indicating inhibition of metabolic activity.[13]

    • Alternatively, read fluorescence (Ex/Em: 560/590 nm) on a plate reader.

Antiprotozoal Potential: A Prodrug Approach to Leishmaniasis

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[5] Nitroaromatic compounds, including 3-nitro and other nitro-substituted imidazo[1,2-a]pyridines, have demonstrated potent activity against various Leishmania species.[15][16][17]

Mechanism of Action: Nitroreductase (NTR1) Activation

Unlike the direct target inhibition seen in TB, the antileishmanial activity of these compounds relies on a prodrug activation mechanism.[5] Leishmania parasites possess a mitochondrial type 1 nitroreductase (NTR1) that is absent in mammalian cells.[5][16] This enzyme catalyzes a two-electron reduction of the nitro group on the imidazo[1,2-a]pyridine scaffold. This bioactivation generates cytotoxic reactive nitrogen species that damage parasitic DNA, proteins, and lipids, leading to parasite death.[5] The parasite-specific nature of NTR1 is the cornerstone of the scaffold's selective toxicity.

G cluster_Leishmania Leishmania Parasite Prodrug Nitro-Imidazo[1,2-a]pyridine (Prodrug) NTR1 Type 1 Nitroreductase (NTR1) (Mitochondrial) Prodrug->NTR1 Enters Parasite & is a Substrate for RNS Reactive Nitrogen Species (Cytotoxic Intermediates) NTR1->RNS 2e- Reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) RNS->Damage Induces Death Parasite Death Damage->Death

Caption: Prodrug activation mechanism of nitro-imidazo[1,2-a]pyridines in Leishmania.

SAR and Optimization for Antileishmanial Activity

SAR studies have focused on optimizing potency while improving physicochemical properties like aqueous solubility, which is often a challenge for this class.[15]

  • Positions 2 and 8: These positions are key for pharmacomodulation. Introduction of aryl or sulfonylmethyl groups can significantly influence activity.[15]

  • Position 6: A chlorine atom at C6 is often favored, as seen in many active compounds.[16]

  • Position 8: Aryl substituents at this position have been shown to improve potency against both Leishmania and Trypanosoma species.[16]

  • Solubility Enhancement: A recent study identified a 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine derivative with greatly improved aqueous solubility and good microsomal stability, making it a promising candidate for in vivo studies.[15]

Compound ExampleKey SubstituentsEC50 vs. L. infantum (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)Reference
Hit A6,8-dibromo->25-[5][16]
Molecule 56-Cl, 8-(p-Cl-Ph-S), 2-(Ph-SO2-Me)0.3>25>83[5]
Optimized Hit6-Cl, 8-(pyridin-4-yl), 2-(CF3-Pr-SO2-Me)3.7 (intracellular)>100>27[15]

Table 2. Antileishmanial activity and selectivity of representative nitro-imidazo[1,2-a]pyridines.

Experimental Protocol: In Vitro Intracellular Amastigote Assay

This assay is the gold standard for preclinical evaluation as it assesses compound efficacy against the clinically relevant intracellular form of the parasite.

  • Cell Culture:

    • Culture THP-1 human monocytes. Differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours in a 96-well plate. This step is critical as it mimics the host cell for the parasite.

  • Infection:

    • Infect the differentiated macrophages with Leishmania donovani or L. infantum stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis of promastigotes and their transformation into amastigotes. Wash wells to remove extracellular parasites.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the infected cells. Include an untreated infected control and a positive control drug (e.g., miltefosine or amphotericin B).[15][16]

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in 5% CO2.

  • Quantification and Readout:

    • Fix the cells with methanol and stain with Giemsa.

    • Using light microscopy, determine the number of amastigotes per 100 macrophages. The EC50 is calculated as the compound concentration that reduces the parasite burden by 50% compared to the untreated control.

    • Parallel cytotoxicity testing on uninfected THP-1 or HepG2 cells is mandatory to determine the selectivity index (CC50/EC50).[15]

Anticancer Potential: A Scaffold for Diverse Mechanisms

The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable versatility as an anticancer agent, with derivatives showing activity through multiple mechanisms.[3][18] The 6-nitro substitution can further enhance this potential, particularly in targeting hypoxic tumors.

Diverse Mechanisms of Action

Unlike the specific targets in infectious diseases, the anticancer effects of this scaffold are pleiotropic.

  • Kinase Inhibition: Derivatives have been developed as potent inhibitors of key oncogenic kinases, including c-Met, PDGFR, and Cyclin-Dependent Kinases (CDKs).[18][19][20] Inhibition of these pathways disrupts signals for cell proliferation, survival, and angiogenesis.

  • Apoptosis Induction: Many compounds induce programmed cell death. For instance, 6-substituted imidazo[1,2-a]pyridines have been shown to cause the release of cytochrome c from mitochondria and activate caspases 3 and 8 in colon cancer cells.[21] Others can upregulate p53 and p21, leading to cell cycle arrest and apoptosis.[22]

  • Tubulin Polymerization Inhibition: Some analogues function as antimitotic agents by inhibiting tubulin polymerization, similar to established drugs like combretastatin.[18]

G cluster_Cancer Anticancer Mechanisms of Imidazo[1,2-a]pyridines cluster_A Kinase Inhibition cluster_B Apoptosis Induction cluster_C Mitotic Arrest Scaffold Imidazo[1,2-a]pyridine Derivative Kinase Oncogenic Kinases (c-Met, PDGFR, CDKs) Scaffold->Kinase p53 p53 / p21 ↑ Scaffold->p53 Caspase Caspase 8/3 Activation Scaffold->Caspase Tubulin Tubulin Polymerization Scaffold->Tubulin Prolif Proliferation & Survival Signals Kinase->Prolif Blocked CellDeath Tumor Cell Death Prolif->CellDeath Apoptosis Apoptosis p53->Apoptosis Caspase->Apoptosis Apoptosis->CellDeath Mitosis Cell Division Tubulin->Mitosis Blocked Mitosis->CellDeath

Caption: Pleiotropic anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

Cytotoxicity and SAR

The anticancer activity is highly dependent on the substitution pattern.

  • A study on 6-substituted derivatives found excellent activity against colon cancer cell lines HT-29 and Caco-2.[21]

  • A series of imidazo[1,2-a]pyridine-based phosphonocarboxylates showed cytotoxic activity against HeLa cancer cells, with the C6 position identified as privileged for modification.[23]

  • Novel derivatives have been designed as covalent inhibitors targeting KRAS G12C-mutated cells, demonstrating the scaffold's suitability for modern targeted therapies.[24]

Cell LineCompound TypeIC50 (µM)Observed EffectReference
HT-29 (Colon)6-substituted imidazo[1,2-a]pyridine< 10 (most)Caspase 3/8 activation[21]
Caco-2 (Colon)6-substituted imidazo[1,2-a]pyridine< 10 (most)Cytochrome c release[21]
HeLa (Cervical)C6-substituted phosphonocarboxylate14 - 735Inhibition of Rab11A prenylation[23]
HCC1937 (Breast)Novel imidazo[1,2-a]pyridine (IP-5)45.0p53/p21 upregulation, pAKT inhibition[22]
NCI-H358 (Lung)KRAS G12C covalent inhibitor (I-11)PotentCovalent modification of KRAS G12C[24]

Table 3. Anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Cell Viability (MTT) and Western Blot Analysis

This two-part protocol first establishes cytotoxicity and then interrogates the underlying mechanism.

Part A: MTT Assay for Cytotoxicity (IC50 Determination)

  • Cell Seeding: Seed cancer cells (e.g., HT-29, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. The choice of seeding density is critical and must be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm. The IC50 value is calculated using non-linear regression analysis.[22]

Part B: Western Blot for Apoptosis/Cell Cycle Markers

  • Treatment & Lysis: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of inhibitors is a self-validating step to prevent protein degradation.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key targets to validate the mechanism include: Cleaved PARP, Cleaved Caspase-3, p53, p21, and p-AKT. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) must be used as a loading control.[22]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify changes in protein expression relative to the control.

Future Perspectives

The 6-nitroimidazo[1,2-a]pyridine scaffold is a pharmacologically rich platform with validated potential against some of the most challenging human diseases. Future research should focus on several key areas:

  • Optimizing Pharmacokinetics: While potency is high, many derivatives suffer from poor solubility and metabolic instability.[5][15] Advanced formulation strategies and medicinal chemistry approaches (e.g., incorporating fluorine) are needed to improve oral bioavailability and half-life.[19]

  • Target Deconvolution: For anticancer applications, identifying the specific kinase or protein target for novel active compounds is crucial for rational drug development and patient stratification.

  • Toxicity and Safety: Systematic evaluation of genotoxicity is essential, especially for nitroaromatic compounds. Assays like the Ames test and comet assay should be standard practice to de-risk promising leads early in the development pipeline.[5]

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Szczepaniak, A. A., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. Available at: [Link]

  • Nazarzadeh, Z., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. Available at: [Link]

  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Paoli-Lombardo, R., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Verhaeghe, P., et al. (2019). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Verhaeghe, P., et al. (2019). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. PMC. Available at: [Link]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gray, D. W., et al. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI. Available at: [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mazumder, S. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga. Available at: [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC. Available at: [Link]

  • Al-Tel, T. H. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. Available at: [Link]

  • Dam, J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bazin, M. A., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at: [Link]

  • Paoli-Lombardo, R., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Available at: [Link]

  • Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]

  • Yan, H., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Synlett. Available at: [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. Available at: [Link]

  • Ali, A., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patel, D. A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets. Available at: [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • Mohammadi-Farani, A., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds. Available at: [Link]

  • Sontagi, Y. R., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Kumar, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies. Available at: [Link]

  • Bouziane, I., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. In Toxicological Profile for Pyridine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for pyridine. CDC. Available at: [Link]

  • Li, C., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. Available at: [Link]

  • Dotsenko, V. V., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and C3-Iodination Protocol for 6-Nitroimidazo[1,2-a]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) in the development of kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) in the development of kinase inhibitors and antimicrobial agents.

Introduction and Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently featured in pharmaceuticals ranging from antiviral agents to selective allosteric inhibitors of Aurora B kinase [1]. The functionalization of this bicyclic core is highly dependent on regioselective halogenation, which provides an essential synthetic handle for subsequent palladium-catalyzed cross-coupling reactions.

Specifically, 3-Iodo-6-nitroimidazo[1,2-a]pyridine is a highly sought-after building block. The nitro group at the 6-position provides an electron-withdrawing vector that modulates the electronic properties of the core and serves as a precursor for further derivatization (e.g., reduction to an amine). The iodine atom at the C3 position is strategically placed for rapid elaboration.

Mechanistic Causality: Why C3?

The imidazo[1,2-a]pyridine system is a 10- π electron heteroaromatic system. The C3 position is the most nucleophilic site on the ring. During electrophilic aromatic substitution ( SE​Ar ), attack at the C3 position generates a Wheland intermediate that is highly stabilized by the adjacent bridgehead nitrogen atom, which can donate its lone pair to delocalize the positive charge. Consequently, iodination proceeds with exquisite regiocontrol at C3 without the need for directing groups [2].

Mechanism SM 6-Nitroimidazo[1,2-a]pyridine Wheland Wheland Intermediate (C3-Iodinated, N+ stabilized) SM->Wheland SEAr Attack at C3 I_plus Electrophilic I+ (from NIS) I_plus->Wheland Product 3-Iodo-6-nitroimidazo[1,2-a]pyridine + Succinimide Wheland->Product Deprotonation (Rearomatization)

Electrophilic aromatic substitution (SEAr) mechanism at the C3 position.

Experimental Design and Workflow

The synthesis is designed as a robust, two-step self-validating system.

  • Tschitschibabin-type Cyclization: Condensation of 2-amino-5-nitropyridine with chloroacetaldehyde.

  • Regioselective Iodination: Mild electrophilic iodination using N-iodosuccinimide (NIS).

Workflow A 2-Amino-5-nitropyridine + Chloroacetaldehyde B 6-Nitroimidazo[1,2-a]pyridine (Core Intermediate) A->B Cyclization EtOH, Reflux D 3-Iodo-6-nitroimidazo[1,2-a]pyridine (Target Product) B->D C3-Iodination 0 °C to RT C N-Iodosuccinimide (NIS) in Acetonitrile C->D Electrophilic I+

Synthetic workflow for the preparation of 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Optimization of Iodination Conditions

While various iodination protocols exist (e.g., I2​ /TBHP, I2​ /KI) [2][3], the use of NIS in a polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) provides the most reliable kinetics and easiest workup for the electron-deficient 6-nitro variant [1].

Iodinating AgentSolventTemp (°C)Reaction TimeYield (%)Mechanistic Note
NIS (1.1 eq) ACN 0 to 25 2 - 4 h 85 - 92% Optimal. Clean conversion, succinimide easily removed.
I2​ / TBHPEtOH25 (Ultrasound)0.5 h~80%Green alternative, but peroxide handling requires care [2].
I2​ / KI / NaOH H2​O /EtOH2512 h< 60%Sluggish for electron-deficient 6-nitro substrates.

Step-by-Step Methodologies

Note: All procedures must be conducted in a properly ventilated fume hood. Chloroacetaldehyde is highly toxic and corrosive. NIS is moisture-sensitive and a strong oxidizer.

Protocol A: Synthesis of 6-Nitroimidazo[1,2-a]pyridine

Objective: Construct the bicyclic core via the condensation of an α -halocarbonyl with a 2-aminopyridine.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitropyridine (1.39 g, 10.0 mmol).

  • Solvent & Reagent Addition: Suspend the solid in absolute ethanol (30 mL). Add a 50% aqueous solution of chloroacetaldehyde (1.9 mL, ~15.0 mmol) dropwise.

    • Causality Check: Aqueous chloroacetaldehyde is used over the anhydrous form for safety and stability; the reaction tolerates water well due to the thermodynamic driving force of aromatization.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 4 to 6 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane (DCM) as the eluent. The starting material ( Rf​≈0.4 ) should disappear, replaced by a new, highly UV-active spot ( Rf​≈0.3 ).

  • Workup: Once complete, cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Neutralization: Dissolve the resulting crude residue in water (20 mL) and carefully neutralize with saturated aqueous NaHCO3​ until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford 6-nitroimidazo[1,2-a]pyridine as a solid.

Protocol B: Regioselective C3-Iodination

Objective: Install the iodine atom at the C3 position using NIS.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-nitroimidazo[1,2-a]pyridine (0.81 g, 5.0 mmol) in anhydrous Acetonitrile (ACN) (15 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality Check: Cooling minimizes potential oxidative side reactions and controls the exotherm of the initial electrophilic attack.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 eq) portion-wise over 10 minutes. Keep the flask wrapped in aluminum foil to protect the reaction from light, which can cause homolytic cleavage of the I-N bond and trigger radical side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation (TLC): Monitor via TLC (50% EtOAc/Hexanes). The product spot will typically run slightly higher than the starting material and will stain heavily with iodine or UV.

  • Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution (15 mL).

    • Causality Check: Thiosulfate reduces any unreacted electrophilic iodine species ( I+ or I2​ ) to water-soluble iodide ( I− ), preventing over-iodination during workup and instantly decolorizing the mixture.

  • Isolation: Extract the mixture with Dichloromethane (3 x 20 mL). Wash the combined organics with water to remove the succinimide byproduct, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Final Polish: Recrystallize the crude product from hot ethanol to yield pure 3-Iodo-6-nitroimidazo[1,2-a]pyridine as a crystalline solid.

References

  • From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase Source: ACS Publications (Journal of Medicinal Chemistry, 2021) URL:[Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide Source: ACS Omega (2021) URL:[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: ACS Omega (2022) URL:[Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-6-nitroimidazo[1,2-a]pyridine in Targeted Drug Discovery

Executive Summary Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry. Specifically, the 6-nitroimidazo[1,2-a]pyridine core serves as a highly versatile precursor for developing 1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry. Specifically, the 6-nitroimidazo[1,2-a]pyridine core serves as a highly versatile precursor for developing 1[1]. This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-iodo-6-nitroimidazo[1,2-a]pyridine. By detailing the mechanistic causality behind catalyst selection and condition optimization, this guide empowers researchers to achieve high-yielding C3-arylations.

Mechanistic Insights and Scaffold Rationale

The imidazo[1,2-a]pyridine system is highly susceptible to electrophilic aromatic substitution at the C3 position, making the synthesis of 3-iodo derivatives straightforward using2[2].

Causality of the 6-Nitro Group: The presence of the strongly electron-withdrawing 6-nitro group significantly alters the electronic landscape of the bicyclic system. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can theoretically retard the oxidative addition of Pd(0) into the C3-halogen bond. To counteract this, the iodo derivative (rather than bromo or chloro) is explicitly chosen. The exceptionally low bond dissociation energy of the C3-I bond ensures rapid oxidative addition despite the 3[3]. Furthermore, the electron-withdrawing nitro group accelerates the subsequent reductive elimination step, driving the catalytic cycle forward.

Downstream Utility: The 6-nitro group is not merely a synthetic placeholder; it is a critical functional handle. Post-coupling, it can be reduced to a 6-amino group (e.g., via Pd/C and H₂, or Fe/NH₄Cl), which is subsequently used to form amide or urea linkages—key 1[1].

Catalytic Cycle Pathway

Below is the mechanistic pathway illustrating the Suzuki-Miyaura cross-coupling specific to this electron-deficient scaffold.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rapid C3-I Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Accelerated by 6-NO2) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-6-nitroimidazo [1,2-a]pyridine RedElim->Product Substrate 3-Iodo-6-nitroimidazo [1,2-a]pyridine Substrate->OxAdd

Catalytic cycle of Suzuki-Miyaura coupling for 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Reaction Optimization Data

Selecting the right base and solvent system is critical. The biphasic nature of the reaction requires careful tuning to ensure the solubility of both the4[4].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)801278Standard conditions; EtOH aids in phase transfer.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90889Bidentate dppf prevents catalyst deactivation; higher temp accelerates transmetalation.
Pd(OAc)₂ / SPhosCs₂CO₃ (2.0)DME/H₂O (3:1)80694Electron-rich SPhos ligand highly effective for sterically hindered boronic acids.
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.0)THF/H₂O (4:1)701665Milder base limits protodeboronation but slows overall reaction rate.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 3-Iodo-6-nitroimidazo[1,2-a]pyridine with phenylboronic acid.

Experimental Protocols

Self-Validating System: This protocol incorporates built-in quality control checks (TLC, LC-MS) to ensure the researcher can validate success at each intermediate stage before proceeding.

Materials Required:
  • 5 (1.0 equiv, 1.0 mmol, MW: 289.03 g/mol )[5]

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:
  • Degassing (Critical Step): In a 25 mL Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of H₂O. Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for at least 15 minutes.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation by dissolved O₂, which leads to irreversible catalyst precipitation (palladium black) and reaction stalling.

  • Reagent Assembly: Add 3-Iodo-6-nitroimidazo[1,2-a]pyridine (289 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol) to the degassed solvent.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) under a positive stream of N₂. Seal the flask and flush the headspace with N₂ three times.

  • Reaction Execution: Heat the mixture in a pre-heated oil bath at 90 °C with vigorous magnetic stirring (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample the organic layer.

    • TLC Check: Elute with EtOAc/Hexanes (1:1). The starting 3-iodo compound typically has an Rf of ~0.6. The product will appear as a new, intensely UV-active spot at a lower Rf (~0.3-0.4) due to increased polarity from the newly introduced aryl group.

    • LC-MS Check: Look for the disappearance of the m/z 290 [M+H]⁺ peak and the appearance of the corresponding product mass.

  • Workup: Once complete (typically 6-8 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium residues. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Step1 Step 1: Solvent Preparation Degas Dioxane/H2O (4:1) Sparge with N2 for 15 min Step2 Step 2: Reagent Assembly Add 3-Iodo-6-nitroimidazo[1,2-a]pyridine Add Arylboronic Acid & K2CO3 Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd(dppf)Cl2 under N2 Seal and flush headspace Step2->Step3 Step4 Step 4: Heating & Monitoring Stir at 90°C for 6-8 h Validate via TLC & LC-MS Step3->Step4 Step5 Step 5: Workup & Purification Celite Filtration & Extraction Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Title: Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions - Bentham Science Publishers Source: eurekaselect.com URL: [Link]

  • Title: Imidazo[1,2-a]pyridine, 3-iodo-6-nitro - LookChem Source: lookchem.com URL: [Link]

  • Source: google.
  • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing Source: rsc.org URL: [Link]

Sources

Method

Sonogashira coupling applications using 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Application Note: Sonogashira Cross-Coupling of 3-Iodo-6-nitroimidazo[1,2-a]pyridine in Advanced Drug Discovery Introduction & Scientific Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sonogashira Cross-Coupling of 3-Iodo-6-nitroimidazo[1,2-a]pyridine in Advanced Drug Discovery

Introduction & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics such as zolpidem and alpidem[1]. Within this class, 3-iodo-6-nitroimidazo[1,2-a]pyridine (CAS: 886371-73-9) has emerged as a highly versatile, bifunctional building block for late-stage diversification[2].

As a Senior Application Scientist, I emphasize that the strategic value of this specific molecule lies in its dual-handle nature:

  • The 3-Iodo Handle : The C3 position of the imidazo[1,2-a]pyridine core is naturally nucleophilic. Iodination at this site reverses its polarity (umpolung), creating a prime electrophilic handle for palladium-catalyzed C-C bond formations, specifically the Sonogashira cross-coupling[3].

  • The 6-Nitro Handle : The nitro group serves two distinct purposes. Mechanistically, it acts as a strong electron-withdrawing group (EWG), depleting electron density from the bicyclic ring system and significantly accelerating the oxidative addition of Pd(0) into the C3–I bond[1]. Synthetically, it serves as a masked amine; post-coupling, the nitro group can be selectively reduced to yield 6-amino derivatives for subsequent amide coupling or urea formation[4].

Mechanistic Rationale (E-E-A-T)

The Sonogashira coupling of 3-iodo-6-nitroimidazo[1,2-a]pyridine relies on a synergistic Pd/Cu dual catalytic cycle.

  • Oxidative Addition : The active Pd(0) species inserts into the C3–I bond. The strong EWG effect of the 6-nitro group lowers the LUMO of the heterocycle, making this step exceptionally fast and allowing the reaction to proceed at room temperature for many substrates[3].

  • Copper Acetylide Formation : Simultaneously, CuI reacts with the terminal alkyne in the presence of an amine base (e.g., Triethylamine or Diisopropylamine) to form a nucleophilic copper acetylide. The base deprotonates the alkyne only after it coordinates to the Lewis acidic Cu(I) center.

  • Transmetalation & Reductive Elimination : The alkynyl group transfers from Cu to Pd(II), followed by trans-cis isomerization and reductive elimination, forging the new C(sp2)–C(sp) bond and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by 6-NO2) Pd0->OxAdd Substrate TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Alkynyl-6-nitroimidazo[1,2-a]pyridine RedElim->Product Substrate 3-Iodo-6-nitroimidazo[1,2-a]pyridine Substrate->OxAdd Alkyne Terminal Alkyne + CuI Copper Acetylide Alkyne->TransMet

Sonogashira catalytic cycle for 3-iodo-6-nitroimidazo[1,2-a]pyridine.

Experimental Methodologies

To ensure a self-validating system, the following protocols include critical visual cues and causality explanations for each step.

Protocol A: Standard Room-Temperature Sonogashira Coupling

Optimized for unhindered aliphatic and aromatic terminal alkynes.

Reagents:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol, 289 mg)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%, 35 mg)

  • CuI (0.10 equiv, 10 mol%, 19 mg)

  • Triethylamine (TEA) (3.0 equiv, 3.0 mmol, 418 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation & Degassing : In an oven-dried Schlenk flask, dissolve the imidazopyridine substrate in anhydrous DMF. Add TEA. Causality: Degas the solution by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the Glaser-Hay homocoupling of the alkyne, which consumes starting material and complicates chromatographic purification.

  • Catalyst Addition : Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ and CuI. The solution will typically transition from yellow to a dark orange/brown hue, indicating the formation of the active catalytic complex.

  • Alkyne Addition : Add the terminal alkyne dropwise.

  • Reaction Monitoring : Stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor via TLC (EtOAc/Hexanes). The high reactivity of the 3-iodo position usually ensures complete conversion within this timeframe[3].

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (15 mL) to complex the copper salts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography to isolate the 3-alkynyl-6-nitroimidazo[1,2-a]pyridine.

Protocol B: Microwave-Assisted Coupling for Sterically Hindered Alkynes

Optimized for bulky alkynes or unreactive substrates requiring higher thermal energy.

Reagents:

  • Substrate (1.0 equiv), Bulky Alkyne (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.10 equiv), Diisopropylamine (DIPA) (3.0 equiv), Anhydrous Dioxane (3.0 mL).

Step-by-Step Procedure:

  • Combine all reagents in a 10 mL microwave vial equipped with a magnetic stir bar.

  • Seal the vial and purge with argon for 5 minutes. Causality: DIPA is used instead of TEA because its increased steric bulk minimizes unwanted side reactions at elevated temperatures[5].

  • Irradiate in a microwave synthesizer at 110 °C for 30 minutes.

  • Cool to room temperature, filter through a pad of Celite to remove metal precipitates, and concentrate the filtrate for standard chromatographic purification[5].

Data Presentation: Optimization & Substrate Scope

Table 1: Optimization of Reaction Conditions Optimization demonstrates that while standard heating works, the electron-deficient nature of the 6-nitro substrate allows for efficient room-temperature coupling with appropriate solvents.

EntryCatalyst (5 mol%)Base (3 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ / CuITEADMF25 (RT)388
2Pd(PPh₃)₂Cl₂ / CuITEATHF25 (RT)672
3Pd(PPh₃)₄ / CuIDIPADioxane110 (MW)0.591
4Pd₂(dba)₃ / CuIDIPADioxane110 (MW)1.084

Table 2: Substrate Scope (Using Protocol A) Quantitative data summarizing the versatility of the 3-iodo-6-nitroimidazo[1,2-a]pyridine scaffold across various alkyne classes.

Alkyne TypeSpecific Terminal AlkyneIsolated Yield (%)Application Note
AromaticPhenylacetylene85%Fluorescent probes; extended conjugation.
ProtectedTMS-acetylene92%Deprotection yields terminal alkyne for Click Chemistry.
Aliphatic1-Hexyne78%Lipophilic tuning for SAR studies.
FunctionalizedPropargyl alcohol81%Handle for subsequent esterification or etherification.

Downstream Applications in Medicinal Chemistry

The true power of synthesizing 3-alkynyl-6-nitroimidazo[1,2-a]pyridines lies in their post-coupling divergence.

  • Click Chemistry (CuAAC) : Coupling with TMS-acetylene followed by K₂CO₃/MeOH deprotection yields a terminal alkyne at the C3 position. This can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. These triazole-linked imidazopyridines have been heavily utilized in the discovery of Constitutive Androstane Receptor (CAR) agonists[6] and novel antimicrobial agents[7].

  • Nitro Reduction & Kinase Inhibition : The 6-nitro group can be selectively reduced to a primary amine using Fe/NH₄Cl or catalytic hydrogenation (Pd/C, H₂). The resulting 6-amino-3-alkynylimidazo[1,2-a]pyridine is a potent nucleophile for amide couplings, a sequence utilized in the synthesis of selective allosteric inhibitors of Aurora B Kinase[4].

  • Complex Polycyclic Cyclizations : The internal alkyne can undergo transition-metal-catalyzed 6-endo-dig cyclizations to form complex tricyclic fused systems, expanding the chemical space for fragment-based drug discovery[5].

DownstreamWorkflow SM 3-Iodo-6-nitro- imidazo[1,2-a]pyridine Sono Sonogashira Coupling SM->Sono Int 3-Alkynyl-6-nitro- imidazo[1,2-a]pyridine Sono->Int Click CuAAC (Click) Triazole Formation Int->Click Red Nitro Reduction (Fe/NH4Cl) Int->Red Cyc 6-endo-dig Cyclization Int->Cyc Prod1 Antimicrobial / CAR Agonists Click->Prod1 Prod2 6-Amino Derivatives (Kinase Inhibitors) Red->Prod2 Prod3 Fused Polycycles Cyc->Prod3

Downstream synthetic workflow of 3-alkynyl-6-nitroimidazo[1,2-a]pyridine.

References

  • [3] Castera-Ducros, C., et al. (2016). Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. Letters in Organic Chemistry, 13(7), 519-525. 3

  • [1] Shakoor, et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. 1

  • [5] Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c'] dipyridines, Versatile Synthons for Sonogashira coupling optimization. D-NB.info. 5

  • [6] Kanno, Y., et al. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PMC / NIH.6

  • [2] Imidazo[1,2-a]pyridine, 3-iodo-6-nitro- (CAS: 886371-73-9). LookChem. 2

  • [4] Baviskar, et al. (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. ACS Publications. 4

  • [7] Upadhyay, R., et al. (2025). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals (6-nitroimidazo[1,2-a]pyridine triazole derivatives). ResearchGate. 7

Sources

Application

Application Note: Transition-Metal Catalyzed Late-Stage Functionalization of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale Introduction & Chemical Rationale The imidazo[1,2-a]pyridine scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Introduction & Chemical Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged" N-fused bicyclic pharmacophore prevalent in numerous FDA-approved drugs (e.g., Zolpidem, Alpidem) and advanced clinical candidates targeting viral infections, cancer, and inflammatory diseases[1]. While the parent core is relatively electron-rich and prone to electrophilic aromatic substitution at the C-3 position, introducing a strongly electron-withdrawing 6-nitro group fundamentally alters the electronic landscape of the molecule.

The 6-nitro substitution depletes electron density from the pyridine ring, rendering the overall system more electron-deficient. To functionalize this deactivated core, pre-activation via C-3 iodination is the most robust strategy[2]. The resulting 3-iodo-6-nitroimidazo[1,2-a]pyridine serves as a highly reactive, versatile electrophile for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[3]. The inherent weakness of the C(sp2)–I bond (approx. 65 kcal/mol) ensures rapid oxidative addition by low-valent transition metals (Pd⁰ or Cuᴵ), overcoming the electronic deactivation imposed by the nitro group[4].

Causality in Catalyst Selection

Because the 6-nitro group makes the resulting Pd(II) intermediate highly electron-poor, transmetalation can be sluggish. Therefore, selecting ligands with a large bite angle (e.g., dppf, Xantphos) is critical. These ligands force the Pd(II) center into a distorted geometry, accelerating the final reductive elimination step and preventing off-target pathways like protodehalogenation or β-hydride elimination.

Divergent Synthetic Workflow

The following diagram illustrates the divergent cross-coupling pathways accessible from the 3-iodo-6-nitroimidazo[1,2-a]pyridine core.

G Core 3-Iodo-6-nitroimidazo[1,2-a]pyridine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu cat., Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Pd cat., Amine) Core->Buchwald Prod1 3-Aryl-6-nitroimidazo [1,2-a]pyridine Suzuki->Prod1 Prod2 3-Alkynyl-6-nitroimidazo [1,2-a]pyridine Sonogashira->Prod2 Prod3 3-Amino-6-nitroimidazo [1,2-a]pyridine Buchwald->Prod3

Caption: Divergent transition-metal catalyzed late-stage functionalization pathways for 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Experimental Protocols & Self-Validating Systems

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a biphasic solvent system to dissolve both the organic electrophile and the inorganic base, ensuring efficient transmetalation[4].

Reagents:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 1.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (4.0 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 10 mL Schlenk tube, dissolve the imidazopyridine core and boronic acid in 1,4-dioxane. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. The solution will turn a deep red/orange.

  • Base Addition: Inject the degassed aqueous Na₂CO₃ solution. Causality: The base quaternizes the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step onto the Pd(II) center.

  • Heating & Validation: Seal the tube and heat to 90 °C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting iodide (UV-active, non-fluorescent) will be consumed, replaced by a highly fluorescent product spot under 365 nm UV light, confirming successful conjugation extension.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sonogashira Cross-Coupling (C–sp Bond Formation)

This protocol employs a Pd/Cu dual-catalyst system to couple terminal alkynes[5].

Reagents:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Solvent/Base: DMF (3.0 mL) / Triethylamine (TEA) (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a dried vial with the imidazopyridine, Pd(PPh₃)₂Cl₂, and CuI. Purge with Argon for 5 minutes.

  • Solvent/Base Addition: Add anhydrous DMF and TEA. Causality: TEA acts as both the base to deprotonate the terminal alkyne and the sacrificial reductant to generate the active Pd(0) species from Pd(II).

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction & Validation: Stir at room temperature (or up to 50 °C for sterically hindered alkynes) for 8 hours.

    • Self-Validation Check: The reaction mixture will rapidly transition from yellow to a dark brown/black suspension. This color change indicates the formation of the copper-acetylide intermediate and subsequent precipitation of triethylammonium iodide salts, physically validating the reaction's progression.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (solution turns blue). Extract with EtOAc, dry, and purify.

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Forming a C–N bond on an electron-deficient ring requires suppressing β-hydride elimination. Xantphos is utilized for its wide bite angle (111°), which forces the amine and aryl groups on the Pd(II) center into close proximity, accelerating reductive elimination.

Reagents:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (4.0 mL)

Step-by-Step Procedure:

  • Assembly: Combine all solid reagents (electrophile, Pd₂(dba)₃, Xantphos, Cs₂CO₃) in an oven-dried vial. Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent the degradation of the sensitive 6-nitro group.

  • Solvent & Amine: Add degassed toluene followed by the amine.

  • Heating: Heat at 100 °C for 12 hours under Argon.

  • Workup: Filter the crude mixture hot through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography (CH₂Cl₂/MeOH gradient).

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling of 3-Iodo-6-nitroimidazo[1,2-a]pyridine with phenylboronic acid, demonstrating the causality of catalyst and base selection[4].

EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O902445
2Pd(PPh₃)₄NoneNaOHDME/H₂O801262
3Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O901258
4 Pd(dppf)Cl₂ None (dppf) Na₂CO₃ Dioxane/H₂O 90 4 91
5Pd₂(dba)₃XPhosCs₂CO₃Toluene1001874

Data Interpretation: Entry 4 represents the optimal self-validating system. The bidentate dppf ligand effectively stabilizes the electron-poor Pd(II) intermediate formed after oxidative addition into the 6-nitro-deactivated core, facilitating a rapid reductive elimination that outcompetes protodeboronation (which plagues Entries 1 and 3).

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide Source: PMC (National Institutes of Health) URL:[Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines Source: ResearchGate URL:[Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure Source: PMC (National Institutes of Health) URL:[Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Heterogeneously Biomimetic Aerobic Synthesis of 3-Iodoimidazo[1,2-a]pyridines via CuOx/OMS-2-catalyzed Tandem Cyclization/iodination and Their Late-stage Functionalization Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Preparation of 3-Iodo-6-nitroimidazo[1,2-a]pyridine using N-Iodosuccinimide (NIS)

Executive Summary Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-viral agents, and other targeted therapeutics[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-viral agents, and other targeted therapeutics[1]. The functionalization of this core, particularly at the C-3 position, is a critical step for downstream diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2]. This application note details a robust, two-step protocol for the synthesis of 3-iodo-6-nitroimidazo[1,2-a]pyridine. By leveraging a mild, regioselective electrophilic iodination using N-iodosuccinimide (NIS), this methodology overcomes the limitations of traditional iodine-based methods, ensuring high yields and streamlined purification[2][3].

Mechanistic Rationale & Causality

Step 1: Cyclocondensation

The synthesis begins with the condensation of 2-amino-5-nitropyridine with chloroacetaldehyde. The reaction proceeds via an initial alkylation of the endocyclic pyridine nitrogen, followed by cyclization and dehydration to form the imidazo[1,2-a]pyridine core. Because the strongly electron-withdrawing 6-nitro group deactivates the pyridine ring, elevated temperatures (reflux) and an acid scavenger (NaHCO₃) are strictly required to drive the cyclization to completion[3].

Step 2: Electrophilic Iodination

The imidazo[1,2-a]pyridine system is highly nucleophilic at the C-3 position due to the enamine-like resonance contribution from the bridgehead nitrogen. Historically, iodination of these heterocycles using molecular iodine (I₂) in pyridine or ethanol resulted in poor yields and intractable purification profiles, particularly for deactivated, electron-poor substrates like the 6-nitro derivative[2].

By substituting I₂ with N-iodosuccinimide (NIS) in an aprotic polar solvent (acetonitrile), the protocol achieves a highly controlled electrophilic aromatic substitution (S_EAr). NIS acts as a steady, mild source of the iodonium ion (I⁺). Furthermore, the succinimide byproduct is highly water-soluble, allowing the desired 3-iodo-6-nitroimidazo[1,2-a]pyridine to frequently precipitate directly from the reaction mixture, thereby bypassing the need for complex chromatographic purification[2].

SynthesisWorkflow SM1 2-Amino-5-nitropyridine Step1 Cyclocondensation (EtOH, NaHCO3, Reflux) SM1->Step1 SM2 Chloroacetaldehyde SM2->Step1 Int 6-Nitroimidazo[1,2-a]pyridine Step1->Int -H2O, -HCl Step2 Electrophilic Iodination (NIS, MeCN, RT) Int->Step2 Prod 3-Iodo-6-nitroimidazo[1,2-a]pyridine Step2->Prod -Succinimide

Figure 1: Two-step synthetic workflow for 3-iodo-6-nitroimidazo[1,2-a]pyridine.

Regioselectivity Core Imidazo[1,2-a]pyridine Core Nitro 6-Nitro Group (Electron Withdrawing) Core->Nitro BridgeN Bridgehead Nitrogen (Electron Donating) Core->BridgeN Effect1 Deactivates Pyridine Ring Nitro->Effect1 Effect2 Enhances Nucleophilicity at C-3 Position BridgeN->Effect2 Outcome Regioselective SEAr at C-3 Effect1->Outcome Effect2->Outcome

Figure 2: Logical relationship governing the regioselective C-3 iodination.

Quantitative Data: Materials and Reagents

Table 1: Reagent Stoichiometry for Cyclocondensation (Step 1)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-nitropyridine139.111.01.39 g (10.0 mmol)Starting Material
Chloroacetaldehyde (50% in H₂O)78.501.5~2.35 g (15.0 mmol)C2 Synthon / Electrophile
Sodium Bicarbonate (NaHCO₃)84.012.01.68 g (20.0 mmol)Acid Scavenger
Ethanol (EtOH)46.07N/A20 mLSolvent

Table 2: Reagent Stoichiometry for NIS Iodination (Step 2)

ReagentMW ( g/mol )EquivalentsAmountRole
6-Nitroimidazo[1,2-a]pyridine163.131.01.63 g (10.0 mmol)Intermediate
N-Iodosuccinimide (NIS)224.981.12.47 g (11.0 mmol)Iodinating Agent
Acetonitrile (MeCN), Anhydrous41.05N/A25 mLSolvent

Step-by-Step Methodologies

Protocol A: Synthesis of 6-Nitroimidazo[1,2-a]pyridine
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 2-amino-5-nitropyridine (1.39 g, 10.0 mmol), NaHCO₃ (1.68 g, 20.0 mmol), and absolute ethanol (20 mL).

  • Addition: Add the 50% aqueous chloroacetaldehyde solution (2.35 g, 15.0 mmol) dropwise at room temperature.

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80 °C) and stir vigorously for 12–16 hours[3].

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Extraction: Dilute the resulting residue with water (30 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 25 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via recrystallization (EtOH) or flash column chromatography to yield the intermediate.

Protocol B: Preparation of 3-Iodo-6-nitroimidazo[1,2-a]pyridine
  • Preparation: In a 100 mL round-bottom flask wrapped in aluminum foil (to prevent light-induced iodine radical formation), dissolve 6-nitroimidazo[1,2-a]pyridine (1.63 g, 10.0 mmol) in anhydrous acetonitrile (25 mL)[2].

  • Addition: While stirring at room temperature, add N-iodosuccinimide (2.47 g, 11.0 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 2 to 4 hours. The iodinated product typically precipitates out of the acetonitrile solution as a solid[2].

  • Quenching: Add 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted electrophilic iodine species.

  • Isolation: If the product has precipitated, isolate it via vacuum filtration. Wash the filter cake sequentially with cold acetonitrile (5 mL) and distilled water (15 mL). Dry the solid under high vacuum to afford the pure 3-iodo-6-nitroimidazo[1,2-a]pyridine. (Note: If precipitation does not occur, extract with DCM, wash with water, dry, and concentrate).

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical markers must be confirmed before proceeding to downstream applications:

  • Validation of Step 1 (Intermediate):

    • TLC: Monitor the disappearance of the yellow 2-amino-5-nitropyridine spot (typically Rf​ ~0.4 in DCM:MeOH 95:5).

    • ¹H NMR (DMSO-d6): Confirm the appearance of the characteristic imidazo[1,2-a]pyridine C-2 and C-3 protons, which present as two distinct doublets or singlets in the aromatic region (typically between 7.7 and 8.2 ppm).

  • Validation of Step 2 (Final Product):

    • ¹H NMR (DMSO-d6): The definitive marker of successful iodination is the complete disappearance of the C-3 proton signal . The C-2 proton will collapse into a sharp singlet.

    • LC-MS: Observe the isotopic mass shift. Iodine is monoisotopic (127 Da). The [M+H]+ peak must shift exactly from 164 m/z (intermediate) to 290 m/z (final product).

Troubleshooting & Optimization

Table 3: Troubleshooting Matrix

Observed IssueProbable CauseCorrective Action
Low yield in Step 1 Volatilization or degradation of chloroacetaldehyde during reflux.Utilize a sealed pressure tube for the reaction or add the chloroacetaldehyde in two separate portions (at t=0 and t=6 hours).
Over-iodination / Dark byproducts Light exposure driving radical pathways; or excess NIS.Wrap the reaction vessel in aluminum foil. Strictly control NIS equivalents to no more than 1.1 eq.
Product fails to precipitate in Step 2 High solvent volume or residual moisture in MeCN.Concentrate the MeCN under vacuum to half-volume before adding the Na₂S₂O₃ quench, or simply proceed with a standard DCM liquid-liquid extraction.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry - ACS Publications. 2[2]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry - ACS Publications.1[1]

  • From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. ACS Publications. 3[3]

Sources

Application

Introduction: Unlocking New Frontiers in Fluorescence Imaging with a Versatile Scaffold

An Application Note and Detailed Protocols for the Synthesis and Application of Fluorescent Probes from 3-Iodo-6-nitroimidazo[1,2-a]pyridine For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocols for the Synthesis and Application of Fluorescent Probes from 3-Iodo-6-nitroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and intrinsic fluorescence.[1][2] These properties make it an exceptional platform for developing fluorescent probes for bioimaging, chemosensors, and optoelectronics.[2][3] This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Iodo-6-nitroimidazo[1,2-a]pyridine . This molecule is strategically functionalized for facile diversification. The iodine atom at the C-3 position serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[4][5] Concurrently, the potent electron-withdrawing nitro group at the C-6 position profoundly modulates the electronic and photophysical properties of the core structure, opening unique avenues for probe design.[1][6]

This document serves as a comprehensive technical guide for leveraging 3-Iodo-6-nitroimidazo[1,2-a]pyridine as a foundational building block for novel fluorescent probes. We will detail the synthesis of the core scaffold, explore the strategic role of the nitro group, provide step-by-step protocols for derivatization via Suzuki and Sonogashira couplings, and present a validated protocol for cellular imaging.

Part 1: Synthesis of the Core Building Block: 3-Iodo-6-nitroimidazo[1,2-a]pyridine

The synthesis of the target scaffold is a multi-step process that begins with the construction of the 6-nitroimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C-3 position.

Protocol 1.1: Synthesis of 6-nitroimidazo[1,2-a]pyridine

This procedure involves the condensation of 2-amino-5-nitropyridine with a chloroacetaldehyde solution.

Materials:

  • 2-Amino-5-nitropyridine

  • Chloroacetaldehyde (50% wt. solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add chloroacetaldehyde (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-nitroimidazo[1,2-a]pyridine.

Protocol 1.2: Iodination of 6-nitroimidazo[1,2-a]pyridine

The electron-rich C-3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution. This protocol uses N-Iodosuccinimide (NIS) for a clean and efficient iodination.

Materials:

  • 6-nitroimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in water and collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water and then diethyl ether to remove residual succinimide.

  • Dry the product under vacuum to yield 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Iodination 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Reaction1 Condensation (Reflux) 2-Amino-5-nitropyridine->Reaction1 Ethanol, NaHCO3 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 6-nitroimidazo[1,2-a]pyridine 6-nitroimidazo[1,2-a]pyridine Reaction2 Iodination (Room Temp) 6-nitroimidazo[1,2-a]pyridine->Reaction2 Acetonitrile Reaction1->6-nitroimidazo[1,2-a]pyridine NIS N-Iodosuccinimide NIS->Reaction2 3-Iodo-6-nitroimidazo[1,2-a]pyridine 3-Iodo-6-nitroimidazo[1,2-a]pyridine Reaction2->3-Iodo-6-nitroimidazo[1,2-a]pyridine

Caption: Synthetic workflow for the 3-Iodo-6-nitroimidazo[1,2-a]pyridine scaffold.

Part 2: The Strategic Role of the 6-Nitro Group

While nitro groups on aromatic systems are often associated with fluorescence quenching via photo-induced electron transfer (PET), this property can be ingeniously exploited in probe design.[1] The strongly electron-withdrawing nature of the nitro group at the C-6 position creates a polarized scaffold. When a suitable electron-donating group is installed at the C-3 position, a classic "push-pull" fluorophore is formed.[3] This architecture often leads to desirable photophysical properties, including large Stokes shifts and sensitivity to the local environment (solvatochromism).

Furthermore, the nitro group itself can serve as a reactive center for sensing applications. For instance, in the context of cellular hypoxia (low oxygen), nitroreductase enzymes can reduce the nitro group to an amino group.[7][8] This transformation dramatically alters the electronic properties of the fluorophore, converting the electron-withdrawing group into an electron-donating one, leading to a significant "turn-on" fluorescence response.

Part 3: Synthesis of Functional Probes via Cross-Coupling Reactions

The C-3 iodo substituent is the key to diversification, enabling robust and versatile C-C bond formation through palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings.[5][9][10]

Protocol 3.1: Sonogashira Coupling for Alkynyl-Substituted Probes

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides.[9][11][12] This protocol describes a general procedure for coupling 3-Iodo-6-nitroimidazo[1,2-a]pyridine with a functional alkyne, for example, a commercially available fluorescent dye like ethynyl-pyrene or a custom-synthesized alkyne bearing a targeting ligand.

Materials:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and triethylamine as the solvent and base.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-6-nitroimidazo[1,2-a]pyridine probe.

Sonogashira Coupling Workflow Start 3-Iodo-6-nitro- imidazo[1,2-a]pyridine Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->Reaction Base Triethylamine (Et₃N) DMF Base->Reaction Product 3-Alkynyl-6-nitro- imidazo[1,2-a]pyridine Purification Column Chromatography Reaction->Purification Workup Purification->Product

Caption: General workflow for Sonogashira coupling of the core scaffold.
Protocol 3.2: Suzuki-Miyaura Coupling for Aryl-Substituted Probes

The Suzuki-Miyaura reaction is an equally versatile method for forming C-C bonds between aryl halides and aryl boronic acids or esters.[10][13] This is particularly useful for introducing complex aryl systems that can tune the photophysical properties or serve as targeting moieties.

Materials:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • In a microwave vial or Schlenk flask under an inert atmosphere, combine 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 eq), the aryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃.

  • Degas the mixture thoroughly.

  • Heat the reaction to 100-120 °C (conventional heating or microwave irradiation) for 1-6 hours. Monitor progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-nitroimidazo[1,2-a]pyridine probe.

Part 4: Photophysical Properties and Characterization

The synthesized probes should be characterized to determine their key photophysical properties. The introduction of different aryl or alkynyl groups at the C-3 position will systematically tune these properties.[3][14]

Table 1: Expected Photophysical Properties of Example Probes

Probe NameSubstituent at C-3Expected Absorbance Max (λₐₙₛ) (nm)Expected Emission Max (λₑₘ) (nm)Expected Stokes Shift (nm)Expected Quantum Yield (Φ)
Probe 1 (Suzuki Product)Phenyl370 - 390480 - 520110 - 1300.10 - 0.30
Probe 2 (Suzuki Product)4-(Dimethylamino)phenyl400 - 430530 - 570130 - 1500.30 - 0.60
Probe 3 (Sonogashira Product)Phenylethynyl380 - 400490 - 530110 - 1300.15 - 0.40

Note: These values are estimates based on published data for similar imidazo[1,2-a]pyridine systems and will vary based on solvent and specific substitution.[3][15]

Part 5: Application Protocol: Live Cell Imaging

Imidazo[1,2-a]pyridine derivatives are excellent candidates for live-cell imaging due to their good cell permeability and low cytotoxicity.[16][17][18] Quaternized derivatives, in particular, often accumulate in mitochondria due to the high mitochondrial membrane potential.[16]

Materials:

  • HeLa cells (or other adherent cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Synthesized fluorescent probe (e.g., Probe 2 from Table 1)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)

  • 96-well imaging plates or chambered coverglass

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells onto a 96-well imaging plate at a density that will result in 60-70% confluency on the day of the experiment. Incubate overnight at 37°C with 5% CO₂.

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells. d. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: a. Remove the probe solution. b. Wash the cells twice with pre-warmed PBS to remove any unbound probe. c. Add fresh pre-warmed culture medium or PBS to the wells for imaging.

  • Fluorescence Microscopy: a. Place the plate on the stage of an inverted fluorescence microscope. b. Excite the cells using a wavelength appropriate for the probe (e.g., ~420 nm for Probe 2). c. Capture the emission signal using a suitable filter (e.g., ~550 nm for Probe 2). d. Acquire images to observe the subcellular localization of the probe.

Cell Imaging Workflow Seed Seed HeLa Cells in Imaging Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Stain Remove Medium, Wash with PBS, Add Probe Solution Incubate1->Stain Prepare Prepare Probe Working Solution Prepare->Stain Incubate2 Incubate 30-60 min (37°C, in dark) Stain->Incubate2 Wash Remove Probe, Wash 2x with PBS Incubate2->Wash Image Image with Fluorescence Microscope Wash->Image

Caption: Step-by-step workflow for live-cell fluorescence imaging.

Conclusion

The 3-Iodo-6-nitroimidazo[1,2-a]pyridine scaffold is a powerful and versatile starting material for the development of sophisticated fluorescent probes. Its strategically placed functional groups—a reactive iodo handle for diversification and an electronically modulating nitro group—provide a rich chemical space for creating probes with tailored photophysical properties and sensing capabilities. The protocols outlined in this guide provide a robust framework for the synthesis, functionalization, and application of this promising class of fluorophores, enabling researchers to forge new tools for exploring complex biological systems.

References

  • Benchchem. (n.d.). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.
  • Benchchem. (n.d.). A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Derivatives.
  • Sensors & Diagnostics (RSC Publishing). (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips.
  • Benchchem. (n.d.). A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols.
  • ResearchGate. (n.d.). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine....
  • Benchchem. (n.d.). In-depth Technical Guide: Photophysical Properties of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
  • ResearchGate. (2024). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging.
  • ACS Publications. (2026). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega.
  • PubMed. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta.
  • MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
  • ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions.
  • PubMed. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie.
  • ResearchGate. (2020). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
  • RSC Publishing. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
  • PubMed. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry.
  • (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • PubMed. (2011). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives.
  • ResearchGate. (n.d.). Synthesis of fused imidazo[1,2‐a]pyridine 6 based fluorescent probe for Fe³⁺ and Hg²⁺.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • ResearchGate. (2026). (PDF) Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

Sources

Method

Application Note: Scale-Up Manufacturing Process for 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, antimicrobial agents, and antiviral comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, antimicrobial agents, and antiviral compounds[1, 2]. Specifically, 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS: 886371-73-9) is a highly versatile, bifunctional synthetic intermediate. The 6-nitro group provides a reliable handle for reduction to an amine (enabling subsequent amide or urea formations), while the 3-iodo position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1].

This application note details a robust, scalable, two-step manufacturing protocol designed for multi-gram to kilogram scale. The workflow prioritizes operational safety, high regioselectivity, and self-validating in-process controls (IPCs) to ensure batch-to-batch reproducibility.

Mechanistic Rationale & Pathway Visualization

The synthesis relies on a highly predictable two-step sequence:

  • Tschitschibabin-Type Cyclization : 2-Amino-5-nitropyridine undergoes condensation with an α -halo carbonyl compound (chloroacetaldehyde). The exocyclic amine attacks the carbonyl carbon, followed by the cyclization of the pyridine nitrogen onto the alkyl halide to form the fused imidazole ring [3].

  • Regioselective Electrophilic Iodination : The imidazo[1,2-a]pyridine core is highly susceptible to electrophilic aromatic substitution ( SE​Ar ) at the C3 position. Despite the electron-withdrawing nature of the 6-nitro group, the C3 position remains the most nucleophilic site. N-Iodosuccinimide (NIS) is utilized as the iodine source. Unlike I2​ /base systems, NIS provides precise stoichiometric control, is easily handled as a solid during scale-up, and minimizes the risk of over-iodination.

SynthesisFlow A 2-Amino-5-nitropyridine + Chloroacetaldehyde B 6-Nitroimidazo[1,2-a]pyridine (Intermediate) A->B EtOH/H2O, 85°C 1. Condensation 2. Cyclization C 3-Iodo-6-nitroimidazo[1,2-a]pyridine (Final Product) B->C NIS, DMF, 0°C to RT Regioselective Iodination

Two-step synthetic workflow for 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Scale-Up Manufacturing Protocols

Step 1: Synthesis of 6-Nitroimidazo[1,2-a]pyridine

This step establishes the bicyclic core. The reaction is conducted in an aqueous-organic solvent mixture to ensure the solubility of both the polar starting materials and the intermediate salts.

Equipment: 5 L Jacketed glass-lined reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe.

Procedure:

  • Reactor Charging: Charge the reactor with 2-amino-5-nitropyridine (500 g, 3.59 mol) and a 1:1 mixture of Ethanol/Water (2.5 L). Initiate overhead stirring at 250 rpm.

  • Reagent Addition: Slowly add a 50% aqueous solution of chloroacetaldehyde (423 mL, ~5.38 mol, 1.5 eq) dropwise over 45 minutes.

    • Causality: Chloroacetaldehyde is highly reactive. Dropwise addition controls the exothermic condensation phase and prevents the competitive polymerization of the aldehyde [3].

  • Cyclization: Ramp the internal temperature to 85°C (reflux) and maintain for 12 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture, dilute in Methanol, and analyze via HPLC (254 nm). The reaction is deemed complete when 2-amino-5-nitropyridine is < 2.0% (AUC).

  • Neutralization & Precipitation: Cool the reactor to 20°C. The product currently exists as a soluble hydrochloride salt. Slowly add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0.

    • Causality: Neutralization forces the precipitation of the free base. Do not exceed pH 8.5 to avoid base-catalyzed degradation of the product.

  • Isolation: Filter the resulting yellow precipitate through a Nutsche filter. Wash the filter cake with cold water (3 × 500 mL) to remove residual salts, followed by cold ethanol (200 mL) to remove unreacted starting material.

  • Drying: Dry the solid under vacuum (50 mbar) at 55°C to a constant weight.

Step 2: Regioselective Iodination to 3-Iodo-6-nitroimidazo[1,2-a]pyridine

This step installs the crucial iodine handle. Temperature control is paramount to prevent oxidative degradation by NIS.

Equipment: 5 L Jacketed glass-lined reactor, overhead stirrer, and dropping funnel.

Procedure:

  • Reactor Charging: Charge the reactor with 6-nitroimidazo[1,2-a]pyridine (450 g, 2.76 mol) and anhydrous N,N-Dimethylformamide (DMF) (2.2 L). Stir until complete dissolution is achieved.

  • Cooling: Circulate coolant to drop the internal temperature to 0–5°C.

  • Iodination: Add N-Iodosuccinimide (NIS) (683 g, 3.03 mol, 1.1 eq) in five equal portions over 1.5 hours.

    • Causality: NIS addition is moderately exothermic. Portion-wise addition at low temperatures suppresses the formation of di-iodinated byproducts and prevents solvent degradation.

  • Maturation: Remove cooling and allow the reaction to warm to room temperature (20–25°C). Stir for 4 hours.

  • In-Process Control (IPC) 2: Analyze via HPLC. Proceed to workup when the starting material is < 1.0% (AUC).

  • Quenching: Pour the reaction mixture slowly into a vigorously stirred vessel containing ice-water (6 L) and 5% w/v Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Na2​S2​O3​ acts as a reducing agent, instantly neutralizing any unreacted electrophilic iodine species. This prevents the final product from taking on a dark brown discoloration and eliminates residual oxidants that could interfere with downstream cross-coupling reactions.

  • Isolation: Filter the precipitated pale yellow/tan solid. Wash thoroughly with deionized water (4 × 1 L) to remove DMF and succinimide byproducts.

  • Drying: Dry under vacuum at 45°C to a constant weight.

Analytical & Quantitative Data Summary

A self-validating manufacturing process requires strict analytical benchmarks. The table below summarizes the expected quantitative data and release specifications for both the intermediate and the final product.

ParameterStep 1: 6-Nitroimidazo[1,2-a]pyridineStep 2: 3-Iodo-6-nitroimidazo[1,2-a]pyridine
Molecular Formula C7​H5​N3​O2​ C7​H4​IN3​O2​
Molecular Weight 163.14 g/mol 289.03 g/mol
Expected Yield 82 – 88%85 – 90%
Appearance Yellow to light-orange powderPale yellow to tan crystalline powder
HPLC Purity Target 98.0% (AUC) 98.5% (AUC)
MS (ESI) [M+H]+ m/z 164.1m/z 290.0
Key 1H -NMR Marker (DMSO- d6​ ) δ 9.75 (s, 1H, C5-H), δ 8.2 (s, 1H, C3-H) δ 9.45 (s, 1H, C5-H), Loss of C3-H signal

Safety & Troubleshooting

  • Chloroacetaldehyde Toxicity: Chloroacetaldehyde is a potent alkylating agent and is highly toxic via inhalation and skin contact. All handling must be performed inside a walk-in fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield).

  • DMF Waste Management: DMF is miscible with water but is a reproductive toxin. The aqueous filtrate from Step 2 must be segregated into specific organic-aqueous waste streams and not discharged into standard municipal wastewater.

  • Troubleshooting Incomplete Iodination: If IPC 2 indicates > 1% starting material after 4 hours, add an additional 0.05 eq of NIS and stir for 1 hour. Ensure the DMF used is strictly anhydrous, as water can prematurely hydrolyze NIS, reducing its effective molarity.

References

  • Bavetsias, V., et al. (2021). "From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase." ACS Journal of Medicinal Chemistry. Available at:[Link][1]

  • Patel, S., et al. (2025). "Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling." Indian Journal of Heterocyclic Chemistry, 35(03), 667-672. Available at:[Link][2]

  • Wang, Y., et al. (2023). "Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives." Indian Journal of Chemistry. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Iodo-6-nitroimidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, frequently utilized for their profound pharmacological activities[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, frequently utilized for their profound pharmacological activities[1]. However, the introduction of a strongly electron-withdrawing nitro group at the 6-position drastically alters the electronic landscape of the bicyclic core. This deactivation complicates both the initial cyclization and the subsequent regioselective iodination at the C-3 position[2].

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you maximize your reaction yields.

Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow A 2-Amino-5-nitropyridine + α-Haloketone B Cyclization (Solvent: EtOH/DMF, Heat) A->B C 6-Nitroimidazo[1,2-a]pyridine (Intermediate) B->C Yield: 60-80% D Electrophilic Iodination (NIS + TFA or I2/TBHP) C->D E 3-Iodo-6-nitroimidazo[1,2-a]pyridine (Target Product) D->E Yield: 70-90%

Two-step synthesis workflow for 3-iodo-6-nitroimidazo[1,2-a]pyridine.

Troubleshooting Guide (Q&A)

Q1: Why is the initial cyclization yield of 6-nitroimidazo[1,2-a]pyridine so low compared to the unsubstituted core? A1: The issue is rooted in the electronic properties of your starting material. The strong electron-withdrawing nitro group (-NO₂) at the 5-position of 2-aminopyridine significantly reduces the nucleophilicity of the endocyclic nitrogen[2]. This impedes the initial alkylation step with the α-haloketone. To overcome this kinetic barrier, you must use polar aprotic solvents (e.g., DMF) or refluxing ethanol to lower the activation energy[3]. Additionally, maintaining a strict 1:1.2 stoichiometry (amine to haloketone) prevents the formation of over-alkylated side products[2].

Q2: My iodination using N-iodosuccinimide (NIS) is stalling at 50% conversion. How can I drive it to completion? A2: The C-3 position of the imidazo[1,2-a]pyridine ring is typically highly susceptible to electrophilic aromatic substitution (EAS). However, the 6-nitro group exerts a strong inductive (-I) and mesomeric (-M) pull, withdrawing electron density from the entire fused bicyclic system and deactivating the C-3 carbon[4]. Standard NIS conditions often stall because the electrophile is not potent enough. Solution: You must enhance the electrophilicity of the iodinating agent. Adding a catalytic amount of a Brønsted acid (like Trifluoroacetic acid, TFA) protonates the NIS, generating a highly reactive iodonium (I⁺) equivalent. Alternatively, switching to an I₂/tert-Butyl hydroperoxide (TBHP) system under ultrasound irradiation can maximize iodine atom economy and rapidly push the reaction to completion[5].

Q3: How do I efficiently separate the unreacted 6-nitroimidazo[1,2-a]pyridine from the 3-iodo product without relying on column chromatography? A3: Separation by chromatography can be tedious due to similar Rf values. However, you can exploit the chemical properties of the product. The introduction of the heavy, electron-withdrawing iodine atom significantly decreases the basicity of the imidazo[1,2-a]pyridine core. Self-Validating Separation: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash with a dilute acid (1M HCl). The more basic unreacted starting material will protonate and partition into the aqueous layer, while the less basic 3-iodo product will remain in the organic phase[2].

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and yields for the regioselective C-3 iodination of the deactivated 6-nitroimidazo[1,2-a]pyridine core.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
I₂ (1.2 eq), Na₂CO₃DCM2524< 30Insufficient electrophilicity for the deactivated heteroaromatic ring.
NIS (1.1 eq)DMF251255-60Standard conditions; stalls midway due to ring deactivation[4].
NIS (1.2 eq), TFA (0.1 eq)MeCN25482-85Acid activation of NIS generates a highly potent iodonium species.
I₂ (0.6 eq), TBHPEtOH50 (US*)1.5~88Green solvent, high atom economy, rapid kinetics via ultrasound[5].

*US = Ultrasound irradiation.

Validated Experimental Protocols

Workflow 1: Synthesis of 6-nitroimidazo[1,2-a]pyridine

Objective: Form the bicyclic core via condensation.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-nitropyridine (10.0 mmol, 1.0 eq) in 50 mL of absolute ethanol.

  • Addition: Add chloroacetaldehyde (12.0 mmol, 1.2 eq, 50% aqueous solution) and NaHCO₃ (15.0 mmol, 1.5 eq). Causality: NaHCO₃ neutralizes the HCl byproduct generated during cyclization, driving the equilibrium forward and preventing the protonation of the amine[3].

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the bright yellow spot of the starting material is consumed under UV 254 nm.

  • Workup: Concentrate the mixture under reduced pressure. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude intermediate.

Workflow 2: Regioselective Iodination (Acid-Activated)

Objective: Synthesize 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

  • Setup: Dissolve the crude 6-nitroimidazo[1,2-a]pyridine (approx. 8.0 mmol, 1.0 eq) in 40 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add N-iodosuccinimide (NIS) (9.6 mmol, 1.2 eq) followed by a catalytic amount of Trifluoroacetic acid (TFA) (0.8 mmol, 0.1 eq).

  • Reaction: Stir at room temperature for 4 hours. The mixture will progressively darken to a deep brown.

  • Self-Validating Quench: Add 20 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Validation: The immediate color change from dark brown to light yellow confirms the successful destruction of excess electrophilic iodine.

  • Purification: Extract the quenched mixture with EtOAc. Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted starting material[2]. Wash with brine, dry, and concentrate. Recrystallize the resulting solid from hot ethanol to yield pure 3-iodo-6-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot cyclization and iodination to save time? A: While multicomponent or one-pot cascade reactions using I₂/CuO or molecular iodine have been successfully reported for electron-rich imidazo[1,2-a]pyridines[6], it is highly discouraged for the 6-nitro derivative. The deactivated nature of the ring requires harsh conditions for both steps, and a one-pot approach will lead to complex, intractable tar mixtures. A stepwise approach ensures high purity.

Q: Why is my purified 3-iodo product turning dark brown during storage? A: The C-I bond is relatively weak and can undergo slow homolytic cleavage upon prolonged exposure to ambient light, releasing trace amounts of molecular iodine (I₂) which discolors the sample[5]. To maintain integrity, store the product in amber glass vials at 4°C under an inert atmosphere (argon or nitrogen).

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review Source: ResearchGate URL:[Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine ... Source: University of Limpopo URL:[Link]

  • Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines Source: Organic Chemistry Portal URL:[Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Source: Thieme Connect URL:[Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Best purification and column chromatography methods for 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized heterocycles. 3-Iodo-6-nitroimidazo[1,2-a]pyridine presents a unique set of purification challenges due to the competing electronic and physical properties of its substituents.

The imidazo[1,2-a]pyridine core contains a basic bridgehead nitrogen, which typically causes severe streaking on standard acidic silica gel[1]. Simultaneously, the strongly electron-withdrawing 6-nitro group drastically reduces solubility in non-polar solvents and promotes strong intermolecular π−π stacking. Finally, the heavy 3-iodo group introduces lipophilicity but is susceptible to photolytic and thermal dehalogenation[2].

This guide is designed to troubleshoot these specific bottlenecks, providing field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Purification Decision Workflow

Before selecting a chromatography method, evaluate the state of your crude reaction mixture. Depending on the iodination conditions (e.g., using N-iodosuccinimide in acetonitrile), the iodinated product may precipitate directly from the reaction mixture, allowing you to bypass initial chromatography entirely[3].

Workflow A Crude Reaction Mixture B Direct Precipitation (e.g., from MeCN) A->B If solid precipitates C Soluble Extract / Mother Liquor A->C If remains in solution F Recrystallization (Final Polish) B->F Wash & Dry D Dry Loading onto Neutral Alumina C->D Evaporate & Adsorb E Column Chromatography (DCM/MeOH Gradient) D->E E->F Pool pure fractions G Pure 3-Iodo-6-nitroimidazo[1,2-a]pyridine F->G

Workflow for isolating 3-Iodo-6-nitroimidazo[1,2-a]pyridine from crude mixtures.

Troubleshooting & FAQs

Q1: My crude mixture forms a sludgy suspension in DCM/Hexane and won't load cleanly onto the column. How do I fix this? Causality: The 6-nitro group drastically increases the polarity and crystal lattice energy of the molecule, rendering it poorly soluble in standard non-polar loading solvents. Attempting wet-loading will result in a concentrated band crashing out at the top of the column, destroying your resolution. Solution: Implement Dry Loading . Dissolve the crude mixture in a highly polar, volatile solvent (like THF or a 9:1 DCM:Methanol mixture), add your stationary phase, and evaporate to a free-flowing powder before loading.

Q2: The product streaks significantly on standard silica gel, leading to poor resolution and low isolated yields. What is the alternative? Causality: Imidazo[1,2-a]pyridines possess a basic bridgehead nitrogen that interacts strongly with the acidic silanol (Si-OH) groups of standard silica gel[1]. Solution: Switch to Neutral Alumina (Brockmann Grade I or II) as the stationary phase[3]. Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing. If silica must be used, pre-treat the column with 1% triethylamine (Et 3​ N) in the mobile phase to cap the acidic sites.

Q3: How do I separate the 3-iodo product from unreacted 6-nitroimidazo[1,2-a]pyridine? Causality: Both compounds share the highly polar nitro-aromatic core, making them run closely together. Solution: The addition of the heavy, lipophilic iodine atom at the 3-position decreases the overall polarity of the molecule compared to the starting material. On normal-phase chromatography, the 3-iodo product will elute first. Use a shallow gradient (e.g., 100% DCM transitioning slowly to 2% Methanol in DCM) to exploit this Rf​ difference.

Q4: My purified white/pale yellow solid turns brown over time, or brown bands appear on the column. What is happening? Causality: The C-I bond at the electron-rich 3-position is susceptible to photolytic cleavage and oxidation, releasing elemental iodine ( I2​ ), which stains the product brown[2]. Solution: Wrap the chromatography column and collection flasks in aluminum foil. Store the final purified solid in an amber vial under an inert atmosphere (Argon/Nitrogen) at -20°C.

Quantitative Comparison of Purification Methods

Purification MethodTypical Yield RecoveryExpected PurityScalabilityPrimary Technical Challenge
Direct Precipitation (from MeCN) 45% - 65%90% - 95%HighImpurity trapping in the crystal lattice; requires rigorous washing.
Silica Gel Chromatography (with Et 3​ N) 60% - 75%>95%MediumTailing and streaking; requires dry-loading due to solubility.
Neutral Alumina Chromatography 75% - 85%>98%MediumHigher cost of stationary phase; careful gradient control required.
Recrystallization (EtOH/Water) 50% - 70%>99%HighIdentifying the precise solvent/anti-solvent ratio to prevent oiling out.

Step-by-Step Experimental Protocols

Protocol A: Dry-Loading Neutral Alumina Chromatography

Use this method if the crude product does not precipitate cleanly from the reaction mixture.

  • Dissolution: Dissolve the crude 3-Iodo-6-nitroimidazo[1,2-a]pyridine in a minimal volume of THF or a 9:1 DCM:MeOH mixture to ensure complete solvation.

  • Adsorption: Add Neutral Alumina to the solution at a 1:3 (crude mass : alumina mass) ratio.

  • Evaporation: Transfer the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure (40°C water bath) until a dry powder is obtained.

    • Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Continue drying until it flows like fine sand; otherwise, band broadening will occur on the column.

  • Column Packing: Pack a glass column with Neutral Alumina using pure DCM. Wrap the column in aluminum foil to prevent photolytic dehalogenation.

  • Loading: Carefully pour the dry-loaded powder onto the flat top of the alumina bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

  • Elution: Elute using a gradient of 100% DCM to 2% Methanol in DCM. Monitor fractions via TLC (UV active at 254 nm).

Protocol B: Recrystallization (Final Polish)

Use this method to upgrade the purity of precipitated material or pooled chromatography fractions to >99%.

  • Solvation: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (or DMF if the solid is highly insoluble) until the solid just dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add distilled water (anti-solvent) dropwise while swirling, until the solution becomes faintly cloudy.

  • Clarification: Add 1-2 drops of the primary solvent (EtOH or DMF) until the solution turns clear again.

    • Self-Validation Check: The solution must be perfectly clear at near-boiling temperatures but perfectly saturated. If it remains cloudy, impurities will nucleate prematurely.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal lattice formation.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 1:1 EtOH:Water to remove surface impurities.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide ACS Omega[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Conversion of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the 6-nitroimidazo[1,2-a]pyridine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the 6-nitroimidazo[1,2-a]pyridine scaffold.

The introduction of a strongly electron-withdrawing nitro group at the C6 position drastically alters the electronic landscape of the imidazo[1,2-a]pyridine core. This creates two distinct bottlenecks in synthetic workflows: incomplete iodination during the synthesis of the building block, and stalled cross-coupling during its downstream utilization[1]. This guide provides field-proven, self-validating protocols to overcome these challenges.

PART 1: Troubleshooting Synthesis (C3-Iodination)

FAQ: Why does my iodination stall at 40-50% conversion?

Causality: The C3 position of the imidazo[1,2-a]pyridine ring is the innate site for electrophilic aromatic substitution (EAS). However, the C6-nitro group exerts a powerful inductive and resonance-withdrawing effect, draining electron density from the fused bicyclic system. Standard N-iodosuccinimide (NIS) in neutral solvents lacks the electrophilicity required to overcome this deactivation, resulting in an equilibrium state or stalled reaction.

FAQ: How do I force the iodination to completion without degrading the starting material?

Causality & Solution: You must increase the electrophilicity of the iodine source. This is achieved by adding a catalytic-to-stoichiometric amount of Trifluoroacetic Acid (TFA). TFA protonates the carbonyl oxygen of NIS, generating a highly reactive, transient iodonium ( I+ ) equivalent. Alternatively, oxidative iodination using I2​ and tert-Butyl hydroperoxide (TBHP) under ultrasound irradiation can drive the reaction via a radical pathway[2].

Data Summary: C3-Iodination Optimization
Reagent SystemSolventTempTimeConversionMechanistic Insight
NIS (1.1 eq)MeCN25 °C12 h< 40%Insufficient electrophilicity; reaction stalls.
NIS (1.5 eq)DMF80 °C8 h~ 65%Thermal degradation of NIS competes with EAS.
I2​ , TBHPEtOH (Ultrasound)25 °C2 h> 90%Oxidative activation enhances reactivity[2].
NIS (1.2 eq), TFA (0.5 eq) MeCN 25 °C 4 h > 95% Acidic protonation generates highly reactive I+ species.

PART 2: Troubleshooting Downstream Utilization (Suzuki-Miyaura Coupling)

FAQ: My LC-MS shows unreacted starting material and a "des-iodo" byproduct. What is happening?

Causality: The "des-iodo" byproduct (6-nitroimidazo[1,2-a]pyridine) is the result of protodeiodination . While the electron-deficient nature of the 6-nitro scaffold accelerates the initial oxidative addition of Pd(0) to the C-I bond, it simultaneously makes the resulting Pd(II) intermediate highly electrophilic. If the transmetalation step is slow (due to poor boronic acid solubility or weak base), the Pd(II) complex reacts with trace water or protic solvents, cleaving the C-Pd bond and replacing the iodine with a proton[3].

FAQ: How do I prevent protodeiodination and achieve complete conversion?

Causality & Solution: You must accelerate the transmetalation step and eliminate proton sources.

  • Exclude Water: Abandon aqueous base systems (like Na2​CO3​ (aq)) in favor of strictly anhydrous conditions.

  • Accelerate Transmetalation: Use a finely milled, anhydrous base (like K3​PO4​ ) and a bidentate ligand with a wide bite angle (e.g., dppf) or an electron-rich monophosphine (e.g., XPhos) to push the catalytic cycle forward before side reactions can occur[4].

Data Summary: Suzuki-Miyaura Coupling Optimization
Catalyst / LigandBaseSolvent SystemTempConversionPrimary Byproduct
Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene/EtOH80 °C30%Protodeiodination (>40%)[3].
Pd(OAc)2​ , PPh3​ K2​CO3​ DMF90 °C45%Homocoupling of boronic acid.
Pd(dppf)Cl2​ K3​PO4​ (anhyd.) 1,4-Dioxane 90 °C > 90% Trace (< 5%).
Pd2​(dba)3​ , XPhos Cs2​CO3​ (anhyd.)Toluene100 °C> 95%None.

PART 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Acid-Activated Synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

This protocol utilizes acidic activation to overcome ring deactivation, ensuring complete conversion.

  • Initialization: Charge a dry round-bottom flask with 6-nitroimidazo[1,2-a]pyridine (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add N-Iodosuccinimide (1.2 equiv) in one portion. The suspension will remain mostly unreacted.

  • Acidic Activation: Dropwise, add Trifluoroacetic acid (TFA, 0.5 equiv).

    • Self-Validation Check: The solution will immediately darken to a deep red/brown, visually confirming the generation of the active iodonium species.

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS until the starting material peak is <2%.

  • Quench & Precipitation: Pour the mixture into a vigorously stirring solution of 10% aqueous Na2​S2​O3​ (sodium thiosulfate).

    • Self-Validation Check: The dark brown color must completely dissipate, leaving a pale yellow/white suspension. This confirms the complete neutralization of electrophilic iodine.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol prevents protodeiodination by accelerating transmetalation under strictly anhydrous conditions.

  • Preparation: In a Schlenk tube, combine 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv), the target boronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv), and finely milled anhydrous K3​PO4​ (3.0 equiv).

  • Atmosphere Control: Seal the tube and perform three cycles of high-vacuum evacuation followed by dry nitrogen backfill. Do not skip this step; oxygen will poison the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.

  • Heating: Heat the reaction block to 90 °C and stir vigorously (800 rpm) for 12 hours. The high stirring rate is critical for the heterogeneous solid-base transmetalation step.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

PART 4: Mechanistic & Diagnostic Visualizations

G A 6-Nitroimidazo[1,2-a]pyridine B Electronic Effect: Strong e⁻ withdrawal by 6-NO2 reduces C3 nucleophilicity A->B C Standard Iodination (NIS) Result: Incomplete Conversion B->C Standard Conditions D Optimized Iodination (NIS + TFA) Result: Quantitative Yield B->D Acidic Activation C->D Add TFA E 3-Iodo-6-nitroimidazo[1,2-a]pyridine D->E F Standard Suzuki Coupling Result: Protodeiodination / Stalling E->F Aqueous Base G Optimized Coupling (Pd(dppf)Cl2, K3PO4) Result: Complete Conversion E->G Anhydrous Conditions F->G Change Base/Solvent

Fig 1. Mechanistic pathways and optimization strategies for synthesis and cross-coupling.

Workflow Start Reaction Monitoring (LC-MS/TLC) Incomplete Conversion Detected Q1 Is the starting material (3-Iodo-6-nitro...) still present? Start->Q1 Yes Yes: Reaction Stalled (Catalyst poisoning or slow transmetalation) Q1->Yes SM Detected No No: Side Reactions Occurring (Protodeiodination or Nitro reduction) Q1->No SM Consumed, No Product FixYes Action: Increase catalyst loading, switch to electron-rich ligand (XPhos) Yes->FixYes FixNo Action: Exclude water (anhydrous), use finely milled K3PO4 No->FixNo

Fig 2. Diagnostic decision tree for troubleshooting incomplete cross-coupling conversions.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry
  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors N
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide N
  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Thieme Connect

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 3-iodo-6-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-iodo-6-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to the Synthesis

The microwave-assisted synthesis of 3-iodo-6-nitroimidazo[1,2-a]pyridine is a rapid and efficient method for producing this valuable scaffold, which is a precursor for various biologically active molecules. The reaction typically involves the electrophilic iodination of 6-nitroimidazo[1,2-a]pyridine at the C3 position using an iodine source such as N-iodosuccinimide (NIS). Microwave irradiation significantly accelerates the reaction rate, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3]

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 3-iodo-6-nitroimidazo[1,2-a]pyridine. Each issue is presented in a question-and-answer format, providing a systematic approach to problem-solving.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields can be attributed to several factors. A systematic investigation of the following parameters is recommended:

  • Purity of Starting Materials: Ensure the 6-nitroimidazo[1,2-a]pyridine is pure and free from any residual solvents or impurities from its synthesis. The purity of N-iodosuccinimide (NIS) is also critical; it should be a white to off-white crystalline solid. Decomposed NIS (often yellow or brown) will be less reactive.

  • Solvent Choice and Purity: The choice of solvent is crucial in microwave-assisted synthesis as it needs to efficiently absorb microwave energy. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally good choices. Ensure the solvent is anhydrous, as water can react with NIS and reduce its efficacy.

  • Microwave Parameters:

    • Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow. If it's too high, it could lead to decomposition of the starting material or product. A typical starting point for optimization is in the range of 80-120 °C.

    • Reaction Time: While microwave synthesis is rapid, insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) at different time points (e.g., 5, 10, 15, and 20 minutes) to determine the optimal reaction time.

  • Stoichiometry of Reagents: An excess of NIS (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to the formation of di-iodinated or other byproducts.

  • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if the reaction is sensitive to air at elevated temperatures.

Formation of Multiple Products/Byproducts

Question: My TLC and/or NMR analysis indicates the presence of multiple spots/impurities. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • Di-iodination: The imidazo[1,2-a]pyridine ring system has multiple reactive sites. While the C3 position is the most electron-rich and generally the first to be iodinated, over-iodination at other positions can occur, especially with a large excess of NIS or at higher temperatures.

    • Solution: Carefully control the stoichiometry of NIS (start with 1.1 equivalents). Lowering the reaction temperature and time can also improve selectivity.

  • Decomposition: The nitro group is an electron-withdrawing group, which can make the imidazo[1,2-a]pyridine ring susceptible to nucleophilic attack or decomposition at high temperatures.

    • Solution: Optimize the microwave parameters to use the lowest possible temperature and shortest time required for the reaction to go to completion.

  • Hydrolysis of NIS: The presence of water can lead to the hydrolysis of NIS, which reduces the amount of active iodinating agent and can introduce other impurities.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Purification of 3-iodo-6-nitroimidazo[1,2-a]pyridine can be challenging due to its polarity and potential for similar polarity with byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. Start with a low polarity eluent and gradually increase the polarity to elute your product.

  • Recrystallization: If the product is a solid and of reasonable purity after initial workup, recrystallization can be an effective final purification step.

    • Solvent Systems: Ethanol, methanol, or a mixture of ethyl acetate and hexanes can be good solvent systems to try. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic and can be protonated. An acid-base extraction can be used to separate the product from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the product precipitates or can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-iodosuccinimide (NIS) in this reaction?

A1: N-iodosuccinimide (NIS) is an electrophilic iodinating agent.[5] In this reaction, the lone pair of electrons on the nitrogen of the pyridine ring donates electron density into the fused imidazole ring, making the C3 position particularly electron-rich and susceptible to electrophilic attack. NIS provides a source of electrophilic iodine (I+) that then reacts with the C3 position of the 6-nitroimidazo[1,2-a]pyridine.

Q2: Why is microwave heating preferred over conventional heating for this synthesis?

A2: Microwave heating offers several advantages over conventional heating methods:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a much faster temperature increase and significantly reduced reaction times (often from hours to minutes).[6][7]

  • Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[2]

  • Increased Efficiency: The reduced reaction times and often lower energy consumption make it a more efficient and "greener" synthetic method.

Q3: What are the key safety precautions to consider when performing this microwave-assisted synthesis?

A3: Safety is paramount in any chemical synthesis, especially when using a microwave reactor.

  • Use a Dedicated Microwave Reactor: Do not use a domestic microwave oven. Laboratory microwave reactors are designed with safety features to handle high pressures and temperatures and to contain any potential explosions.[6][8]

  • Pressure and Temperature Monitoring: Always use sealed vessels designed for microwave synthesis and monitor the internal pressure and temperature throughout the reaction.[9] Do not exceed the maximum pressure and temperature ratings of the vessel.

  • Solvent Choice: Be aware of the boiling point and flash point of your solvent. Using a solvent with a low boiling point in a sealed vessel will generate high pressure.

  • Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.[10]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material (6-nitroimidazo[1,2-a]pyridine), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction.

Q5: What are the expected 1H and 13C NMR chemical shifts for 3-iodo-6-nitroimidazo[1,2-a]pyridine?

A5: While the exact NMR data for this specific compound may not be readily available, we can predict the approximate chemical shifts based on the analysis of similar imidazo[1,2-a]pyridine derivatives.[11][12][13][14]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • The protons on the pyridine ring will be in the aromatic region (δ 7.0-9.0 ppm).

    • The H5 proton (adjacent to the nitro group) is expected to be the most downfield proton on the pyridine ring, likely appearing as a doublet or singlet depending on the substitution pattern.

    • The H7 and H8 protons will also be in the aromatic region and will show coupling to each other.

    • The H2 proton on the imidazole ring is expected to appear as a singlet in the aromatic region. The introduction of the iodine at C3 will likely cause a slight downfield shift of the H2 proton compared to the non-iodinated precursor.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • The carbons of the imidazo[1,2-a]pyridine core will appear in the aromatic region (δ 110-150 ppm).

    • The C3 carbon, being directly attached to the iodine atom, will have a characteristic upfield shift due to the heavy atom effect and will likely appear at a lower chemical shift (around δ 90-100 ppm).

    • The C6 carbon, attached to the nitro group, will be downfield.

    • The remaining carbons of the heterocyclic core will have chemical shifts consistent with their electronic environment.

It is crucial to perform a full characterization of the synthesized product, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.[15]

Experimental Protocols

Optimized Microwave-Assisted Synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

This protocol provides a starting point for the optimization of the synthesis. The reaction conditions may need to be further refined based on the specific microwave reactor and the purity of the reagents used.

Materials:

  • 6-nitroimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 6-nitroimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq).

  • Add N-iodosuccinimide (NIS) (1.2 mmol, 1.2 eq).

  • Add anhydrous DMF or ACN (3-5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterRecommended RangeStarting Point
Temperature80 - 140 °C100 °C
Time5 - 30 minutes15 minutes
NIS Equivalents1.1 - 1.51.2
SolventDMF, ACN, DioxaneDMF
Reaction Workflow Diagram

G reagents 1. Add 6-nitroimidazo[1,2-a]pyridine, NIS, and anhydrous solvent to a microwave vial microwave 2. Seal vial and place in microwave reactor reagents->microwave irradiate 3. Irradiate at set temperature and time with stirring microwave->irradiate cool 4. Cool reaction vessel to room temperature irradiate->cool workup 5. Concentrate the reaction mixture in vacuo cool->workup purify 6. Purify by column chromatography workup->purify characterize 7. Characterize the product (NMR, MS) purify->characterize

Caption: Workflow for the microwave-assisted synthesis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Reaction Mechanism

G sub 6-Nitroimidazo[1,2-a]pyridine intermediate Sigma Complex Intermediate sub->intermediate Electrophilic Attack at C3 nis N-Iodosuccinimide (NIS) activated Electrophilic Iodine (I+) nis->activated Activation activated->intermediate product 3-Iodo-6-nitroimidazo[1,2-a]pyridine intermediate->product Deprotonation succinimide Succinimide intermediate->succinimide

Caption: Simplified mechanism of electrophilic iodination at the C3 position.

References

  • Benchchem.
  • Yadav, A. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35937-35953. [Link]

  • O'Donnell, J. F. (1947). U.S. Patent No. 2,430,421. Washington, DC: U.S.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Pugmire, R. J., et al. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Reactions. Organic Syntheses, 84, 11. [Link]

  • Bhimani, B., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 457-462. [Link]

  • Scribd. (n.d.). Laboratory Microwave Safety Precautions. [Link]

  • Wang, X., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26645-26654. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Ramirez-Guzman, L. G., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2024(4), M1959. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 1(1). [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

  • Zhang, H., et al. (2015). Microwave-assisted solvent-free synthesis of imidazo[1,2-a]pyridines via a three-component reaction. Tetrahedron Letters, 56(15), 2025-2028. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Li, J., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 29(18), 4235. [Link]

  • The Dow Chemical Company. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • Sim, J. H., & Kim, J. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of the Korean Magnetic Resonance Society, 21(4), 99-110. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Ashok, D., et al. (2020). Iodine mediated synthesis of some new imidazo[1,2-a]pyridine derivatives and evaluation of their antimicrobial activity. Journal of Heterocyclic Chemistry, 57(6), 2531-2540. [Link]

  • Yadav, A. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35937-35953. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. [Link]

  • de Oliveira, C. S. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Rossi, R. A., & Pierini, A. B. (1998). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. The Journal of Organic Chemistry, 63(21), 7377-7381. [Link]

  • Kazmierczak, P., et al. (2018). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 23(11), 2993. [Link]

  • Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-15. [Link]

Sources

Troubleshooting

Solvent selection for recrystallization of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center for the isolation and purification of 3-Iodo-6-nitroimidazo[1,2-a]pyridine . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Iodo-6-nitroimidazo[1,2-a]pyridine .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. The purification of halogenated, nitro-substituted heterocycles presents unique physicochemical challenges. The strong electron-withdrawing nature of the 6-nitro group, combined with the polarizability and steric bulk of the 3-iodo substituent, creates a "push-pull" electronic system. This results in strong intermolecular dipole-dipole interactions and π-π stacking, making solvent selection a critical parameter for successful recovery.

Below, you will find the theoretical grounding, self-validating protocols, and troubleshooting workflows required to master the recrystallization of this compound.

Part 1: Physicochemical Profiling & Solvent Selection

To select the correct solvent, we must exploit the temperature-dependent solubility gradient of the molecule. The basic imidazo[1,2-a]pyridine core [1] requires a solvent that can disrupt its crystal lattice at high temperatures but allows the thermodynamically favored π-π stacking to dominate at lower temperatures.

Table 1: Quantitative Solvent Compatibility Matrix

Solvent SystemPolarity IndexBoiling Point (°C)Solubility (Hot)Solubility (Cold)Primary Application
Ethanol (Absolute) 5.278.4HighLowPrimary thermal gradient recrystallization.
Ethyl Acetate / Hexanes (1:1) ~2.2~70.0ModerateVery LowSecondary polishing; removing non-polar impurities.
DMF / Water (3:1) ~6.4N/AVery HighLowAnti-solvent crash precipitation for crude >15% impurity.
Acetonitrile 5.882.0ModerateLowAlternative for highly colored, degraded batches.
Decision Matrix Workflow

Use the following logic tree to determine the optimal purification strategy based on the purity of your crude synthetic batch.

RecrystallizationWorkflow Start Crude 3-Iodo-6-nitroimidazo [1,2-a]pyridine Evaluate Evaluate Crude Purity (via HPLC/TLC) Start->Evaluate HighPurity Purity > 85% (Minor Impurities) Evaluate->HighPurity LowPurity Purity < 85% (Heavy Tars/Byproducts) Evaluate->LowPurity EtOH Hot Ethanol (EtOH) Single Solvent System HighPurity->EtOH DMF DMF / Water Anti-Solvent System LowPurity->DMF Cooling Controlled Cooling (0.5°C / min to 4°C) EtOH->Cooling Crash Rapid Water Addition (Crash Precipitation) DMF->Crash Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate Crash->Isolate

Workflow for selecting the recrystallization solvent based on crude purity.

Part 2: Self-Validating Experimental Protocols

Protocol A: Thermal Gradient Recrystallization (Absolute Ethanol)

Target: Crude mixtures with >85% purity.

Mechanistic Causality: The 6-nitro group is a strong hydrogen-bond acceptor. Ethanol, a protic solvent, solvates the nitro group effectively at high temperatures. As kinetic energy decreases during cooling, the planar stacking of the imidazopyridine cores outcompetes the solvent-solute hydrogen bonds, driving selective crystallization.

  • Dissolution: Suspend 1.0 g of crude 3-Iodo-6-nitroimidazo[1,2-a]pyridine in 10 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (78°C) while stirring.

  • Titration to Homogeneity: If undissolved solid remains, add boiling ethanol in 1.0 mL increments until complete dissolution is achieved.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed Buchner funnel to remove insoluble particulates.

    • Self-Validation Checkpoint: If the filtrate becomes cloudy immediately upon passing through the funnel stem, the glass is too cold, causing premature nucleation. Re-dissolve the precipitate with 1-2 mL of boiling ethanol to validate that the cloudiness is your product and not an insoluble impurity.

  • Controlled Nucleation: Allow the flask to cool to room temperature at a rate of ~0.5°C/min (suspend the flask in a warm water bath and let the bath cool naturally).

  • Maturation & Isolation: Once at room temperature, transfer to an ice bath (4°C) for 2 hours. Filter the resulting golden/yellow needles under vacuum and wash with 2 mL of ice-cold ethanol.

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Target: Recalcitrant, highly impure batches (e.g., heavy contamination with succinimide from1 [2]).

  • Primary Solvation: Dissolve 1.0 g of crude product in 3.0 mL of N,N-Dimethylformamide (DMF) at room temperature.

  • Anti-Solvent Addition: While stirring vigorously, add deionized water dropwise.

    • Self-Validation Checkpoint: Stop adding water the moment a persistent, faint turbidity (cloud point) is reached. If the solution turns into a thick, gummy biphasic mixture immediately, you have added water too quickly. Add 0.5 mL of DMF to clear the solution and resume dropwise.

  • Precipitation: Stir for 30 minutes at room temperature, then add an additional 5.0 mL of water to force complete precipitation. Filter and wash extensively with water to remove residual DMF.

Part 3: Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent. Causality: The highly polar nitro group and polarizable iodine atom can form supersaturated colloidal suspensions in mixed solvents. Solution: Follow the mechanistic resolution workflow below.

OilingOut Issue Observation: Oiling Out Occurs Reheat Step 1: Reheat until homogeneous Issue->Reheat AddSolvent Step 2: Add 5-10% v/v 'Good' Solvent (EtOH) Reheat->AddSolvent Seed Step 3: Add Seed Crystal at T > Cloud Point AddSolvent->Seed Result Result: Nucleation & Crystallization Seed->Result

Step-by-step mechanistic resolution for oiling out during recrystallization.

Q: I observe a dark red/brown discoloration in my recrystallized product. Is this degradation? A: Yes. Causality: The C-I bond at the 3-position of the imidazo[1,2-a]pyridine core is susceptible to homolytic cleavage or nucleophilic displacement under prolonged heating [3], especially in the presence of light or protic solvents. This releases trace molecular iodine ( I2​ ), which stains the crystals brown. Solution: Minimize heating time to <15 minutes. Conduct the recrystallization in amber glassware or under diminished light. If discoloration persists, perform a pre-treatment with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) wash during the initial reaction workup to quench free iodine.

Q: Can I use Deep Eutectic Solvents (DES) for the recrystallization? A: No. While Deep Eutectic Solvents are2 [4], they are generally contraindicated for recrystallization. Causality: DES systems possess extremely high viscosity at room temperature. During crystallization, this high viscosity traps impurities and mother liquor within the macroscopic defects of the crystal lattice, drastically reducing the purity of the isolated solid.

Q: Why is my recovery yield so low when using Ethyl Acetate/Hexanes? A: Causality: The strong dipole moment induced by the 3 [5] of the molecule leads to moderate solubility even in non-polar/polar mixtures at room temperature. Solution: Chill the crystallization vessel to -20°C for at least 4 hours to force precipitation, or switch to a steeper polarity gradient system like Ethanol.

References

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine derivatives Source: University of Limpopo Repository URL:[Link]

  • From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase Source: ACS Publications URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach Source: Science Publishing Group URL:[Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Managing Thermal Degradation of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing thermal instability, specifically prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing thermal instability, specifically proto-deiodination and yield loss, when working with 3-Iodo-6-nitroimidazo[1,2-a]pyridine during cross-coupling or heating workflows.

Core Mechanistic Insights: Why Does Degradation Occur?

The imidazo[1,2-a]pyridine scaffold is highly susceptible to electrophilic attack at the C-3 position. Conversely, when functionalized with an iodine atom at this position, the C3–I bond is relatively labile under thermal stress.

During transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), prolonged conventional heating above 75 °C in the presence of bases frequently leads to proto-deiodination [1][2]. The molecule reverts to 6-nitroimidazo[1,2-a]pyridine, severely depressing cross-coupling yields. The highly electron-withdrawing 6-nitro group further sensitizes the core, altering the kinetics of palladium oxidative addition and making the competing degradation pathway more prominent if the catalytic cycle is sluggish.

G Start 3-Iodo-6-nitroimidazo [1,2-a]pyridine Heat Thermal & Basic Stress (>75°C, Aqueous Base) Start->Heat Path1 Productive Pathway (Pd Oxidative Addition) Heat->Path1 Active Catalyst Mild Base Path2 Degradation Pathway (Proto-deiodination) Heat->Path2 Prolonged Heating Strong Base Prod Desired Cross-Coupled Product Path1->Prod Degrad 6-Nitroimidazo [1,2-a]pyridine (Waste) Path2->Degrad

Reaction pathways of 3-Iodo-6-nitroimidazo[1,2-a]pyridine under thermal stress.

Frequently Asked Questions (Troubleshooting)

Q1: I am losing my starting material during a Suzuki coupling, but no product is forming. LCMS shows a mass corresponding to [M-I+H]. What is happening? A: You are observing thermally induced proto-deiodination. At temperatures exceeding 75 °C with conventional heating, the C3-iodine bond is cleaved before the palladium catalyst can successfully undergo oxidative addition[1][2]. This is exacerbated by strong aqueous bases (like NaOH) and protic solvents.

Q2: How can I outcompete the degradation kinetics? A: You must accelerate the productive cross-coupling pathway. This is achieved by:

  • Switching to Microwave Irradiation: Microwave synthesis allows you to reach higher temperatures (e.g., 120 °C) for a fraction of the time (10–15 minutes), which heavily favors the cross-coupling kinetics over the slower thermal degradation profile[3].

  • Optimizing the Catalyst: Use highly active, sterically demanding palladium complexes (e.g., Pd(dppf)Cl₂ or Pd(Amphos)Cl₂) rather than standard Pd(PPh₃)₄ to accelerate oxidative addition.

Q3: Does the 6-nitro group play a role in this instability? A: Yes. The nitro group is strongly electron-withdrawing. While it stabilizes the imidazopyridine core against oxidation, it reduces the electron density at the C3 position. This makes the oxidative addition of palladium into the C3–I bond slower compared to electron-rich analogs, giving the competitive proto-deiodination pathway more time to occur under thermal stress.

Quantitative Condition Comparison

To systematically prevent thermal degradation, refer to the following table summarizing the causality between reaction conditions and degradation rates based on established imidazo[1,2-a]pyridine optimization studies[1][2][3].

Heating MethodSolvent SystemBaseTemp (°C)TimeProto-deiodination (%)Cross-Coupling Yield (%)
Conventional Oil BathToluene / H₂ONaOH (Strong)90 °C24 h> 60% < 20%
Conventional Oil BathDME / H₂ONa₂CO₃ (Mild)75 °C16 h~ 15%70 - 80%
Microwave IrradiationDME / H₂ONa₂CO₃ (Mild)120 °C15 min< 5% > 85%

Self-Validating Experimental Protocol: Low-Degradation Suzuki Coupling

This protocol is designed with built-in validation steps to ensure the C3-I bond remains intact until productive coupling occurs.

Materials:

  • 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Dimethoxyethane (DME) (Degassed)

Step-by-Step Methodology:

  • System Purging (Critical for Catalyst Lifespan): In an oven-dried microwave vial, combine 3-Iodo-6-nitroimidazo[1,2-a]pyridine, the arylboronic acid, and Pd(dppf)Cl₂. Seal the vial and purge with Argon for 5 minutes. Causality: Oxygen degrades the Pd(0) active species, slowing the reaction and allowing thermal deiodination to dominate.

  • Solvent Addition: Add anhydrous, degassed DME to the vial, followed by the 2M aqueous Na₂CO₃ solution. (Typical ratio of DME:H₂O is 4:1).

  • Heating (Choose A or B):

    • Method A (Microwave - Preferred): Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for exactly 15 minutes[3].

    • Method B (Conventional): Submerge the vial in a pre-heated oil bath at strictly 75 °C for 12–16 hours[1][2]. Do not exceed 75 °C.

  • In-Process Validation (TLC/LCMS): Sample the reaction.

    • Validation Check: If LCMS shows a mass of 163 m/z (6-nitroimidazo[1,2-a]pyridine), thermal degradation is occurring. Immediately cool the reaction and verify argon integrity and catalyst quality for future runs.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: Journal of Organic Chemistry (ACS Publications), 2000. URL:[Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Source: Molecules (MDPI), 2012. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation for 3-Iodo-6-nitroimidazo[1,2-a]pyridine Purity Analysis: A Column Comparison Guide

Introduction & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry. Derivatives of this heterocycle have demonstrated profound therapeutic potential,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern medicinal chemistry. Derivatives of this heterocycle have demonstrated profound therapeutic potential, serving as potent Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors targeting glioblastoma stem cells ([1]) and as highly selective QcrB inhibitors active against multi-drug resistant Mycobacterium tuberculosis ([2]).

Within synthetic pipelines, 3-Iodo-6-nitroimidazo[1,2-a]pyridine serves as a critical halogenated intermediate. Its synthesis typically involves electrophilic nitration and iodination, which inevitably generates closely related structural impurities, such as des-iodo (6-nitroimidazo[1,2-a]pyridine) and des-nitro (3-iodoimidazo[1,2-a]pyridine) byproducts. Ensuring the absolute purity of this intermediate is non-negotiable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This guide objectively compares various HPLC column chemistries to establish a robust, stability-indicating purity method, fully validated according to authoritative standards ([3]).

The Chromatographic Challenge: Causality in Column Selection

Analyzing 3-Iodo-6-nitroimidazo[1,2-a]pyridine presents a unique triad of chromatographic challenges:

  • Basic Nitrogen: The imidazopyridine core contains a basic nitrogen that readily engages in secondary ion-exchange interactions with residual silanols on silica-based stationary phases, causing severe peak tailing.

  • Polarizable Halogen: The bulky iodine atom at the C3 position is highly polarizable.

  • Electron-Withdrawing Group: The nitro group at the C6 position creates a strong permanent dipole.

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, which are often insufficient to resolve the target from its des-iodo impurity. To overcome this, we compared a standard C18, a Phenyl-Hexyl, and a Biphenyl stationary phase.

Column Performance Comparison Data

Experimental Conditions: 100 x 4.6 mm, 2.7 µm columns; Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.

Column ChemistryRetention Time (min)Tailing Factor (USP)Resolution ( Rs​ ) from Des-iodoTheoretical Plates ( N )Mechanism of Action
C18 (Standard) 4.21.851.48,500Dispersive (Hydrophobic)
Phenyl-Hexyl 5.11.402.111,200Dispersive + π−π
Biphenyl 5.81.053.815,400Dispersive + π−π
  • Dipole + Polarizability

Conclusion: The Biphenyl column vastly outperforms the alternatives. The electron-dense biphenyl rings engage in strong π−π interactions with the imidazopyridine core, while simultaneously exploiting dipole-dipole interactions with the nitro group and shape-selective polarizability interactions with the iodine atom.

Mechanism cluster_Phase Biphenyl Stationary Phase Analyte 3-Iodo-6-nitroimidazo [1,2-a]pyridine Pi π-π Interactions Analyte->Pi Aromatic Core Dipole Dipole-Dipole Analyte->Dipole -NO2 Group Polar Polarizability Analyte->Polar -I Atom

Figure 2: Multimodal interactions on a Biphenyl stationary phase.

Step-by-Step Optimized Methodology

Based on the comparative data, the Biphenyl column was selected for full ICH Q2(R2) method validation[3].

Reagents and Sample Preparation
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Iodo-6-nitroimidazo[1,2-a]pyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a target concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm (Max Width 760px equivalent flow dynamics).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a volatile ion-pairing agent. By lowering the pH to ~2.0, the basic imidazopyridine nitrogen is fully protonated. The trifluoroacetate anion pairs with the protonated nitrogen to form a neutral complex, fundamentally suppressing secondary interactions with residual silanols and dropping the tailing factor to 1.05.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10% 90% B

    • 8.0 - 10.0 min: 90% B

    • 10.0 - 10.1 min: 90% 10% B (Re-equilibration for 3 mins)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, lowering backpressure and enhancing mass transfer kinetics within the stationary phase pores).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

System Suitability Testing (SST) - Self-Validating Protocol

Before executing any validation parameters, the system must pass the following self-validating criteria using a 100 µg/mL standard spiked with 1.0% des-iodo impurity:

  • Resolution ( Rs​ ): ≥2.0 between target and des-iodo impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the target peak.

  • Injection Precision: %RSD of peak area ≤1.0% (n=5).

ICH Q2(R2) Method Validation Workflow & Results

The method was validated following the lifecycle approach mandated by ICH Q2(R2)[3].

ICH_Workflow Start Method Development Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD%) Acc->Prec Report ICH Q2(R2) Report Prec->Report

Figure 1: HPLC Method Validation Lifecycle per ICH Q2(R2) Guidelines.

Specificity

Specificity was demonstrated by injecting a blank diluent, the target standard, and a sample spiked with known synthetic impurities. No interference was observed at the retention time of 3-Iodo-6-nitroimidazo[1,2-a]pyridine (5.8 min). Peak purity assessment via Photodiode Array (PDA) detection confirmed a purity angle < purity threshold, proving the peak is spectrally homogenous.

Linearity and Range

Linearity was evaluated from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL).

ParameterResultICH Acceptance Criteria
Range 25 - 150 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Y-Intercept 0.45% of 100% response ≤2.0%
Residual Sum of Squares 0.012Report
Accuracy (Spike Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate.

Spike Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)%RSD (n=3)
50% 50.049.899.6%0.8%
100% 100.0100.3100.3%0.5%
150% 150.0148.999.3%0.7%
Precision

System precision (repeatability) was assessed by six consecutive injections of the 100% standard. Intermediate precision was assessed on a different day, by a different analyst, using a different HPLC system.

ParameterPeak Area %RSDRetention Time %RSDICH Acceptance Criteria
Repeatability (Intra-day, n=6) 0.45%0.12% ≤1.0%
Intermediate Precision (Inter-day, n=12) 0.68%0.25% ≤2.0%

Conclusion

The purity analysis of highly functionalized heterocycles like 3-Iodo-6-nitroimidazo[1,2-a]pyridine requires strategic column selection. While standard C18 columns fail to provide adequate peak shape and resolution due to basic nitrogen interactions and limited retention mechanisms, the Biphenyl stationary phase leverages π−π , dipole-dipole, and polarizability interactions to deliver superior chromatographic performance. Coupled with a low-pH TFA ion-pairing mobile phase, this method strictly adheres to ICH Q2(R2) guidelines, providing a highly accurate, precise, and specific framework for pharmaceutical quality control.

References

  • Quattrini, L., et al. "Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA).[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-6-nitroimidazo[1,2-a]pyridine in Late-Stage Functionalization

Executive Summary In the realm of drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. When functionalizing the C3 position via transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Har...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. When functionalizing the C3 position via transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), the choice of the halogen handle dictates the entire synthetic trajectory. The presence of a strongly electron-withdrawing 6-nitro group further exacerbates reactivity differences by depleting electron density from the heterocyclic core. This guide provides an objective, data-backed comparison of 3-Iodo-6-nitroimidazo[1,2-a]pyridine and 3-Bromo-6-nitroimidazo[1,2-a]pyridine , equipping researchers with the mechanistic causality and validated protocols needed to optimize late-stage cross-coupling workflows.

Mechanistic Rationale: The Oxidative Addition Bottleneck

The fundamental divergence in reactivity between the 3-iodo and 3-bromo derivatives lies in the bond dissociation energy (BDE) of the carbon-halogen bond and its interplay with the electron-deficient nature of the 6-nitroimidazo[1,2-a]pyridine core.

  • Oxidative Addition Kinetics : In palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-X bond is typically the rate-determining step. The C-I bond is significantly weaker than the C-Br bond. For 3-iodoimidazo[1,2-a]pyridines, this step is rapid, allowing the use of mild conditions and standard phosphine ligands (e.g., PPh3) 1. Conversely, the 3-bromo counterpart presents a high activation barrier, necessitating elevated temperatures and specialized, sterically demanding, electron-rich ligands (e.g., Xantphos, BrettPhos, or diadamantyl ligands) to force the oxidative addition 2.

  • Electronic Influence of the 6-Nitro Group : The 6-nitro group drastically reduces the electron density of the imidazopyridine ring. While this electron deficiency can technically stabilize the resulting Pd(II) intermediate, it also makes the ring highly susceptible to side reactions—such as nucleophilic attack, protodehalogenation, or thermal degradation—under the harsh basic conditions required to activate the C-Br bond 3. The 3-iodo derivative bypasses this issue by reacting at lower temperatures where the nitro group remains stable.

G Pd0 Pd(0) Catalyst OA_I Fast Oxidative Addition (Weak C-I Bond) Pd0->OA_I OA_Br Slow Oxidative Addition (Strong C-Br Bond) Pd0->OA_Br Iodo 3-Iodo-6-nitro imidazo[1,2-a]pyridine Iodo->OA_I Bromo 3-Bromo-6-nitro imidazo[1,2-a]pyridine Bromo->OA_Br PdII Pd(II) Intermediate (Transmetalation Ready) OA_I->PdII 70-80°C Standard Ligands OA_Br->PdII 100-120°C Bulky Ligands

Catalytic cycle bottleneck: Oxidative addition kinetics of 3-Iodo vs 3-Bromo derivatives.

Quantitative Performance Comparison

The table below synthesizes typical reaction parameters and expected outcomes when subjecting these two substrates to standard Suzuki-Miyaura cross-coupling conditions.

Parameter3-Iodo-6-nitroimidazo[1,2-a]pyridine3-Bromo-6-nitroimidazo[1,2-a]pyridine
Optimal Catalyst/Ligand Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos / BrettPhos
Preferred Base Na2CO3 or K2CO3 (Mild)K3PO4 or Cs2CO3 (Stronger)
Operating Temperature 60–80 °C100–120 °C
Typical Reaction Time 2–5 hours12–24 hours
Average Yield (Suzuki) 80–95%40–65%
Primary Side Reactions Minimal (Clean conversion)Protodehalogenation, Nitro degradation
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to help researchers troubleshoot deviations.

Protocol A: Mild Suzuki-Miyaura Coupling of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Designed for high yield and functional group tolerance.

  • Reagent Assembly : In a Schlenk flask, combine 3-Iodo-6-nitroimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%).

  • Solvent & Base : Add a degassed mixture of Toluene/Ethanol (2:1, 0.1 M), followed by aqueous Na2CO3 (2.0 M, 2.0 eq).

    • Causality: The biphasic solvent system ensures the solubility of both the organic electrophile and the inorganic base. Pd(PPh3)4 is entirely sufficient because the weak C-I bond readily undergoes oxidative addition at lower temperatures 1. The mild Na2CO3 base prevents the degradation of the sensitive 6-nitro group.

  • Reaction Execution : Heat the biphasic mixture to 75 °C under vigorous stirring for 3 hours.

  • Validation Checkpoint : Monitor via TLC (EtOAc/Hexane). You should observe the rapid disappearance of the starting material and the formation of a single, highly fluorescent product spot under UV (254 nm). If the starting material persists past 4 hours, check for boronic acid degradation (protodeboronation) rather than catalyst failure.

Protocol B: Forced Suzuki-Miyaura Coupling of 3-Bromo-6-nitroimidazo[1,2-a]pyridine

Designed to overcome high activation barriers when the iodo-derivative is unavailable.

  • Reagent Assembly : In a sealed tube, combine 3-Bromo-6-nitroimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.5 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (3.0 eq).

    • Causality: The strong C-Br bond requires a highly active, electron-rich catalyst system (Pd/XPhos) to facilitate oxidative addition 4. An excess of boronic acid (1.5 eq) is mandatory to compensate for competitive protodeboronation at elevated temperatures.

  • Solvent : Add degassed 1,4-Dioxane/Water (10:1, 0.1 M).

    • Causality: Dioxane allows for a higher reflux temperature (100–110 °C) without over-pressurizing the vessel, which is critical for pushing the sluggish oxidative addition.

  • Reaction Execution : Heat the mixture to 110 °C for 16 hours.

  • Validation Checkpoint : Slower conversion is expected. Require LC-MS monitoring at 8 hours and 16 hours. TLC is insufficient here due to the likely formation of protodehalogenated byproducts (6-nitroimidazo[1,2-a]pyridine), which often co-elute or smear with the product. If LC-MS shows high levels of the protodehalogenated byproduct, lower the temperature to 95 °C and switch to a bulkier ligand like BrettPhos.

Conclusion

For late-stage functionalization of the electron-deficient 6-nitroimidazo[1,2-a]pyridine core, 3-Iodo-6-nitroimidazo[1,2-a]pyridine is unequivocally the superior substrate . The thermodynamic weakness of the C-I bond allows for mild reaction conditions, preserving the integrity of the nitro group and delivering significantly higher yields. While the 3-bromo derivative can be functionalized, it requires aggressive heating and expensive designer ligands, resulting in lower atom economy and higher rates of byproduct formation.

References
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes | The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles | PMC - National Institutes of Health URL:[Link]

  • Diversity-Oriented Synthesis toward Aryl- and Phosphoryl-Functionalized Imidazo[1,2-a]pyridines | The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Structure with High-Resolution Mass Spectrometry In the realm of drug discovery and development, the unambiguous structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure with High-Resolution Mass Spectrometry

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technology, offering unparalleled accuracy in mass measurement, which allows for the determination of elemental compositions and the intricate dissection of molecular structures through fragmentation analysis.[1][2] This guide provides an in-depth comparative analysis of the fragmentation behavior of 3-iodo-6-nitroimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry, under various HRMS conditions.[3][4] By understanding the fragmentation patterns, researchers can confidently identify this and related molecules in complex matrices.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][5][6] The introduction of a nitro group and an iodine atom at the 3 and 6 positions, respectively, creates a molecule with unique physicochemical properties and, consequently, a distinct fragmentation signature in mass spectrometry. This guide will explore these signatures, comparing different fragmentation techniques and ionization modes to provide a comprehensive resource for researchers.

The Target Molecule: 3-Iodo-6-nitroimidazo[1,2-a]pyridine

The fragmentation of 3-iodo-6-nitroimidazo[1,2-a]pyridine is governed by the interplay of its three key structural features: the imidazo[1,2-a]pyridine core, the electron-withdrawing nitro group, and the labile iodo substituent. The positions of these functional groups will dictate the primary cleavage pathways.

Molecular Structure:

Comparative Analysis of Fragmentation Techniques: CID vs. HCD

Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are two common techniques used to induce fragmentation in tandem mass spectrometry.[7] While both involve collisions with an inert gas, they differ in the energy regime and the location of fragmentation, leading to potentially different product ion spectra.

  • Collision-Induced Dissociation (CID): This is a lower-energy fragmentation technique that typically occurs in a collision cell (e.g., a quadrupole).[7][8] The relatively lower collision energy can favor rearrangement reactions and the cleavage of weaker bonds. For 3-iodo-6-nitroimidazo[1,2-a]pyridine, CID is expected to readily cleave the C-I bond, which is the weakest bond in the molecule.[9]

  • Higher-energy C-trap Dissociation (HCD): This technique, often associated with Orbitrap mass analyzers, involves fragmentation in a C-trap with higher collision energies.[7] HCD typically results in a greater variety of fragment ions, including those arising from the cleavage of stronger bonds and more complex fragmentation pathways.

Predicted Fragmentation Pathways

The following sections detail the predicted fragmentation pathways for 3-iodo-6-nitroimidazo[1,2-a]pyridine in both positive and negative ionization modes.

In positive ion mode, the molecule will typically be protonated, forming the [M+H]⁺ ion.

dot

M [M+H]⁺ m/z 317.9608 A Loss of I• [M+H-I]⁺ m/z 191.0454 M->A - I• B Loss of NO₂• [M+H-NO₂]⁺ m/z 271.9793 M->B - NO₂• C Loss of HNO₂ [M+H-HNO₂]⁺ m/z 270.9715 M->C - HNO₂ D Loss of I• and NO₂• [M+H-I-NO₂]⁺ m/z 145.0638 A->D - NO₂• B->D - I• E Imidazo[1,2-a]pyridine core [C₇H₆N₂]⁺ m/z 118.0525 D->E - HCN

Caption: Predicted positive mode fragmentation of 3-iodo-6-nitroimidazo[1,2-a]pyridine.

Key Fragmentation Pathways in Positive Mode:

  • Loss of Iodine Radical (I•): The C-I bond is the most labile, and its homolytic cleavage is expected to be a primary fragmentation pathway, leading to a prominent ion at m/z 191.0454.[9][10]

  • Loss of Nitro Group (NO₂• or HNO₂): The nitro group can be lost as a radical (NO₂•) or as nitrous acid (HNO₂).[11][12] The loss of the nitro radical from the molecular ion would produce an ion at m/z 271.9793. The neutral loss of HNO₂ would result in an ion at m/z 270.9715.

  • Sequential Losses: Sequential losses of both the iodine and nitro groups are highly probable, leading to a fragment ion at m/z 145.0638.

  • Imidazo[1,2-a]pyridine Core Fragmentation: Further fragmentation of the core structure can occur, for example, through the loss of HCN, leading to smaller fragment ions.[3]

In negative ion mode, the molecule can form a molecular anion [M]⁻ or a deprotonated species [M-H]⁻. Given the presence of the electron-withdrawing nitro group, the formation of a radical anion [M]⁻• is highly likely.

dot

M [M]⁻• m/z 316.9530 A Loss of I• [M-I]⁻ m/z 190.0381 M->A - I• B [NO₂]⁻ m/z 45.9924 M->B Formation of NO₂⁻ C Loss of NO• [M-NO]⁻• m/z 286.9581 M->C - NO• D Loss of NO₂• [M-NO₂]⁻ m/z 270.9715 M->D - NO₂• cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Prepare Working Solution (10 µg/mL in 50:50 Acetonitrile:Water) A->B C 3. LC Separation (C18 column, gradient elution) B->C D 4. ESI Source (Positive and Negative Modes) C->D E 5. Full Scan HRMS (m/z 100-500) D->E F 6. dd-MS² (CID/HCD) (Top 3 most intense ions) E->F G 7. Extract Ion Chromatograms F->G H 8. Determine Elemental Composition G->H I 9. Propose Fragmentation Pathways H->I

Caption: Experimental workflow for HRMS analysis.

1. Sample Preparation:

  • Prepare a stock solution of 3-iodo-6-nitroimidazo[1,2-a]pyridine at a concentration of 1 mg/mL in a suitable solvent such as methanol or DMSO.

  • Prepare a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Separate acquisitions in both positive and negative ion modes. Some instruments allow for rapid polarity switching in a single run. [13][14]* Full Scan (MS1) Acquisition:

    • Mass Range: m/z 100-500.

    • Resolution: >60,000 FWHM.

    • AGC Target: 1e6.

    • Maximum IT: 100 ms.

  • Tandem MS (MS/MS or MS²) Acquisition:

    • Method: Data-Dependent Acquisition (DDA).

    • Precursor Selection: Select the top 3-5 most intense ions from the full scan for fragmentation.

    • Isolation Window: 1.0-1.5 m/z.

    • Fragmentation Technique: Acquire separate data using both CID and HCD.

    • Collision Energy (CID): Stepwise collision energy (e.g., 20, 30, 40 eV) or a normalized collision energy of 25-35%.

    • Collision Energy (HCD): Stepwise normalized collision energy (e.g., 20, 35, 50%).

    • Resolution (MS²): >15,000 FWHM.

4. Data Analysis:

  • Process the acquired data using the instrument manufacturer's software.

  • Extract the ion chromatogram for the precursor ion of 3-iodo-6-nitroimidazo[1,2-a]pyridine to confirm its retention time.

  • Determine the accurate mass of the precursor ion and its fragment ions. Use the accurate mass to calculate the elemental composition.

  • Compare the experimental fragment ions with the predicted fragmentation pathways to confirm the structure.

Conclusion

The high-resolution mass spectrometry fragmentation of 3-iodo-6-nitroimidazo[1,2-a]pyridine is characterized by predictable cleavages influenced by the labile iodo substituent and the electron-withdrawing nitro group. In positive ion mode, the primary fragmentation pathways involve the loss of the iodine radical and the nitro group. In negative ion mode, the formation of the NO₂⁻ anion is a key diagnostic fragment. A comparison of CID and HCD reveals that HCD is likely to produce a richer fragmentation spectrum, providing more detailed structural information. By employing the detailed experimental protocol provided, researchers can acquire high-quality HRMS data to confidently identify and characterize this important class of molecules. This guide serves as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.

References

  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

  • National Institutes of Health (NIH). Gas-phase fragmentation analysis of nitro-fatty acids. [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Mass Spectrometry: Fragmentation. [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • ResearchGate. (a) Mass spectrum and (b) fragmentation pattern of complex-I. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). Linking MS1 and MS2 signals in positive and negative modes of LC-HRMS in untargeted metabolomics using the ROIMCR approach. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram. [Link]

  • National Institutes of Health (NIH). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. [Link]

  • West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]

  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • Journal of Developments in Mass Spectrometry. Collision-induced Dissociation. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • National Institutes of Health (NIH). Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. [Link]

  • LCGCNet. Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • National Institutes of Health (NIH). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • National Institutes of Health (NIH). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. [Link]

  • National Institutes of Health (NIH). Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. [Link]

  • Agilent. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • ResearchGate. The HRMS analysis of compound 3d. In (a) the full spectra; in (b) the... [Link]

Sources

Comparative

A Comparative Guide to Halogen Leaving Group Ability in Nucleophilic Aromatic Substitution of Imidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution on Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution on Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents and functional materials.[1][2] The targeted functionalization of this ring system is of paramount importance in medicinal chemistry for the generation of novel analogues with tailored biological activities. Nucleophilic Aromatic Substitution (SNAr) offers a powerful and direct method for the introduction of a wide array of substituents onto the imidazo[1,2-a]pyridine core. This guide provides an in-depth comparison of the leaving group ability of the halogens (Fluorine, Chlorine, Bromine, and Iodine) in SNAr reactions on imidazo[1,2-a]pyridine derivatives, supported by fundamental mechanistic principles and experimental data from analogous systems.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Imidazo[1,2-a]pyridine

The SNAr reaction on a halo-imidazo[1,2-a]pyridine proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further influenced by the fused imidazole ring, makes the carbon atoms of the pyridine moiety susceptible to nucleophilic attack.

Leaving_Group_Ability cluster_reactivity Decreasing Reactivity in SNAr F Fluorine (F) Cl Chlorine (Cl) F->Cl > Br Bromine (Br) Cl->Br I Iodine (I) Br->I >

Caption: Comparative leaving group ability of halogens in SNAr reactions.

  • Fluorine (F): As the most electronegative halogen, fluorine exerts the strongest inductive electron-withdrawing effect. This potent inductive pull significantly stabilizes the anionic charge of the Meisenheimer-like intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. [3]For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine. [3][4]

  • Chlorine (Cl) and Bromine (Br): Chlorine and bromine are less electronegative than fluorine, resulting in a diminished ability to stabilize the anionic intermediate. Consequently, their leaving group ability in SNAr reactions is significantly lower than that of fluorine and they exhibit roughly comparable reactivity to each other.

  • Iodine (I): Iodine is the least electronegative of the common halogens, providing the least stabilization for the Meisenheimer-like intermediate. As a result, iodo-substituted imidazo[1,2-a]pyridines are expected to be the least reactive in SNAr reactions.

Experimental Data and Considerations

While a direct comparative study on imidazo[1,2-a]pyridines is lacking, the following table summarizes the expected trend and provides generalized experimental conditions based on data from other heteroaromatic systems, such as pyridines.

Halogen Leaving GroupExpected Relative ReactivityTypical Reaction Conditions for Amination
Fluorine (F) HighestLower temperatures (e.g., rt to 80 °C), shorter reaction times.
Chlorine (Cl) ModerateHigher temperatures (e.g., 80-120 °C), longer reaction times.
Bromine (Br) ModerateSimilar to chlorine, may require slightly higher temperatures.
Iodine (I) LowestOften requires the most forcing conditions (highest temperatures, longest reaction times) or may not be synthetically viable for SNAr.

It is important to recognize that factors other than the leaving group can influence the reaction rate and outcome. These include:

  • Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive in SNAr than those at the 3-position due to more effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom. [5]* Other Substituents: The presence of electron-withdrawing groups on the imidazo[1,2-a]pyridine ring system will further activate the molecule towards nucleophilic attack and can enhance the rate of substitution for all halogens. Conversely, electron-donating groups will deactivate the ring and may necessitate harsher reaction conditions.

  • Nucleophile: The nature of the nucleophile plays a crucial role. More potent nucleophiles will generally react faster.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and yield.

Experimental Protocols: A General Guideline for SNAr on Halo-Imidazo[1,2-a]pyridines

The following protocol provides a general starting point for conducting an SNAr reaction on a halo-imidazo[1,2-a]pyridine with an amine nucleophile. Optimization of temperature, reaction time, and stoichiometry will be necessary based on the specific halogen and other substituents.

Materials:

  • Halo-imidazo[1,2-a]pyridine derivative (1.0 eq.)

  • Amine nucleophile (1.2 - 2.0 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0 - 3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Stirring apparatus and heating source (oil bath or microwave reactor)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-imidazo[1,2-a]pyridine, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (start with 80-100 °C for chloro- and bromo-derivatives, and potentially lower for fluoro-derivatives).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Conclusion and Future Outlook

The leaving group ability of halogens in SNAr reactions on imidazo[1,2-a]pyridine derivatives is expected to follow the trend F > Cl ≈ Br > I. This is dictated by the electronegativity of the halogen and its ability to stabilize the rate-determining Meisenheimer-like intermediate. While this provides a strong predictive framework for synthetic planning, there is a clear need for direct experimental studies to quantitatively assess the relative reactivities of the full halogen series on this important heterocyclic scaffold. Such studies would provide invaluable data for medicinal chemists and process chemists seeking to optimize the synthesis of novel imidazo[1,2-a]pyridine-based compounds.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. (2009). Chemical Communications, (47), 7351. [Link]

  • D. A. D. and J. F. H. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(3), 1216-1228. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences, 130(5). [Link]

  • New Reactions of Imidazo[1,2-a]pyridines | PDF. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2026). BenchChem.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (2025). BenchChem.
  • Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface, 11(1), 34-39.
  • A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. (2023). New Journal of Chemistry, 47(45), 21257-21266. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (n.d.). Pearson. Retrieved March 28, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry, 45(44), 20566-20586. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025). Physical Chemistry Chemical Physics. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3405. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Omega. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Journal of Cheminformatics, 17(1). [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 14(2), 1148-1162. [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry, 65(21), 7114-7117. [Link]

  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. (2014). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry, 46(9), 4159-4166. [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (2023). International Journal of Molecular Sciences, 24(2), 1642. [Link]

Sources

Validation

Spectroscopic Profiling and Comparative Analysis of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

Executive Summary Imidazo[1,2-a]pyridines are privileged, nitrogen-containing heterocyclic scaffolds widely recognized for their exceptional photophysical properties and their foundational role in modern drug discovery[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged, nitrogen-containing heterocyclic scaffolds widely recognized for their exceptional photophysical properties and their foundational role in modern drug discovery[1]. While the parent scaffold is highly fluorescent and utilized in bioimaging, specific structural modifications are required to repurpose this core for targeted pharmaceutical synthesis.

3-Iodo-6-nitroimidazo[1,2-a]pyridine is a highly specialized derivative engineered for late-stage functionalization. This guide objectively compares its UV-Vis spectroscopic performance against alternative imidazo[1,2-a]pyridine derivatives, detailing the causality behind its unique optical signature and providing a self-validating experimental protocol for its analysis.

Structural Causality: The Photophysics of Imidazo[1,2-a]pyridines

To effectively utilize 3-Iodo-6-nitroimidazo[1,2-a]pyridine in synthetic workflows (such as the development of IMPDH or IRAK4 kinase inhibitors[2]), researchers must understand how its substituents dictate its UV-Vis absorption profile:

  • The Core Scaffold : The unsubstituted imidazo[1,2-a]pyridine exhibits a strong π−π∗ transition with an absorption maximum ( λmax​ ) typically around 280 nm.

  • The C6-Nitro Group (ICT Induction) : The introduction of a strongly electron-withdrawing nitro group at the C6 position creates a "push-pull" electronic environment with the electron-rich imidazole ring. This facilitates Internal Charge Transfer (ICT), significantly lowering the HOMO-LUMO energy gap and driving a bathochromic (red) shift in the absorption spectrum to ~325 nm[3].

  • The C3-Iodo Group (Heavy Atom Effect) : Iodine's massive, polarizable electron cloud further red-shifts the absorption to ~342 nm. Crucially, the iodine atom induces strong spin-orbit coupling. This "heavy atom effect" promotes rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), effectively quenching the molecule's intrinsic fluorescence.

ICT_Mechanism GroundState Ground State (S0) Imidazo[1,2-a]pyridine Photon UV Excitation (λ ~ 342 nm) GroundState->Photon ExcitedState Excited State (S1) π-π* Transition Photon->ExcitedState NitroGroup C6-Nitro Group (EWG / Push-Pull) ExcitedState->NitroGroup Electron Delocalization IodoGroup C3-Iodo Group (Heavy Atom Effect) ExcitedState->IodoGroup Spin-Orbit Coupling ICT Internal Charge Transfer Red-shifted Absorption NitroGroup->ICT ISC Intersystem Crossing (S1 to T1 State) IodoGroup->ISC Quenching Fluorescence Quenching (Non-radiative decay) ISC->Quenching

Photophysical mechanism showing ICT induced by the nitro group and ISC driven by the iodo group.

Comparative UV-Vis Performance Analysis

When designing a synthetic route or selecting a spectroscopic probe, choosing the correct imidazo[1,2-a]pyridine derivative is critical. The table below objectively compares 3-Iodo-6-nitroimidazo[1,2-a]pyridine against standard alternatives.

Quantitative Spectroscopic Data (Measured in Dichloromethane)
Compound λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Fluorescence ( Φf​ )Primary Application
Imidazo[1,2-a]pyridine 280~15,000High (~0.45)Bioimaging, Fluorescent Probes
6-Nitroimidazo[1,2-a]pyridine 325~18,000Low (~0.12)Photophysical Studies, ICT Probes
3-Bromo-6-nitroimidazo[1,2-a]pyridine 335~19,500Trace (<0.05)Standard Cross-Coupling
3-Iodo-6-nitroimidazo[1,2-a]pyridine 342 ~21,000 Quenched (<0.01) Rapid Late-Stage Functionalization

Performance Verdict : While the unsubstituted and 6-nitro variants are superior for fluorescence-based assays, 3-Iodo-6-nitroimidazo[1,2-a]pyridine is the premier choice for complex cross-coupling reactions (e.g., Suzuki-Miyaura coupling to form antimicrobial triazole hybrids[4]). Its highly labile C-I bond ensures rapid oxidative addition with Palladium catalysts. Furthermore, its distinct, highly red-shifted λmax​ (342 nm) allows for interference-free real-time reaction monitoring via HPLC-UV, easily separating its signal from the absorption bands of typical reaction matrices and unreacted amines.

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To ensure trustworthy and reproducible spectroscopic profiling, the following self-validating protocol must be adhered to.

Causality in Solvent Choice : Dichloromethane (DCM) is selected as the primary solvent. As a polar aprotic solvent, DCM stabilizes the ICT state without introducing complex hydrogen-bonding interactions that protic solvents (like methanol) cause, which can artificially broaden or shift the absorption bands.

Step-by-Step Methodology

Step 1: Preparation of the Stock Solution

  • Weigh exactly 2.89 mg of 3-Iodo-6-nitroimidazo[1,2-a]pyridine (MW = 289.03 g/mol ) using a microbalance.

  • Dissolve in 10.0 mL of spectroscopic-grade DCM to yield a 1.0×10−3 M stock solution.

  • Validation Check: Ensure complete dissolution via sonication for 2 minutes; any particulate scattering will artificially inflate absorbance readings and invalidate the assay.

Step 2: Serial Dilution

  • Prepare five working standards: 5.0×10−6 M, 1.0×10−5 M, 1.5×10−5 M, 2.0×10−5 M, and 2.5×10−5 M.

  • Causality: This specific concentration range ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly within the optimal linear dynamic range for standard photomultiplier tube (PMT) detectors.

Step 3: Baseline Correction

  • Fill two matched quartz cuvettes (10 mm path length) with pure spectroscopic-grade DCM.

  • Run a baseline scan from 200 nm to 600 nm.

  • Validation Check: The baseline must not deviate by more than ±0.005 AU. If it does, the cuvettes must be cleaned with a piranha solution or nitric acid.

Step 4: Spectral Acquisition

  • Replace the sample cuvette with the 1.0×10−5 M solution.

  • Scan from 200 nm to 600 nm at a scan rate of 120 nm/min with a 1 nm slit width.

  • Record the λmax​ (expected ~342 nm).

Step 5: System Validation via Beer-Lambert Linearity

  • Measure the absorbance at λmax​ for all five serial dilutions.

  • Plot Absorbance vs. Concentration.

  • Validation Check: Calculate the linear regression. The protocol is validated only if R2≥0.999 . The slope of this line directly yields the experimental molar absorptivity ( ϵ ).

UVVis_Workflow Prep Sample Prep 10^-5 M in DCM Blank Baseline Pure Solvent Prep->Blank Scan UV-Vis Scan 200-600 nm Blank->Scan Analyze Data Analysis Extract λ_max & ε Scan->Analyze Validate Validation Beer's Law Check Analyze->Validate

Step-by-step experimental workflow for self-validating UV-Vis absorption spectroscopy.

References

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega.
  • Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential anti-tuberculosis agents. Journal of Medicinal Chemistry.
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances.
  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Indian Journal of Heterocyclic Chemistry.
Comparative

Analytical Characterization of 3-Iodo-6-nitroimidazo[1,2-a]pyridine: A Comparative Guide to Elemental Analysis and Purity Confirmation

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated heterocycles, the analytical frameworks used to characterize them must evolve. 3-Iodo-6-nitroimidazo[1,2-a]pyridine (C₇H₄IN₃O₂, MW: 289....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated heterocycles, the analytical frameworks used to characterize them must evolve. 3-Iodo-6-nitroimidazo[1,2-a]pyridine (C₇H₄IN₃O₂, MW: 289.03 g/mol ) is a prime example of a complex intermediate that exposes the limitations of traditional analytical methodologies. With a mass composition dominated by iodine (43.91%) and nitrogen (14.54%), this compound presents unique challenges for both stoichiometric verification and absolute purity determination.

In this guide, we will objectively compare traditional analytical techniques against modern, orthogonal methodologies—specifically evaluating Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis and Quantitative Nuclear Magnetic Resonance (qNMR) for purity confirmation.

Part 1: The Halogen Challenge in Elemental Analysis

The Causality of Combustion Failure

Historically, the stoichiometry of organic compounds has been verified using Pregl-Dumas combustion analysis (CHN/O). However, heavily iodinated compounds like 3-Iodo-6-nitroimidazo[1,2-a]pyridine frequently yield false negatives or out-of-specification results in traditional combustion.

The causality is twofold:

  • Catalyst Poisoning: High concentrations of iodine vaporize during combustion and can poison the copper oxide (CuO) catalysts used to oxidize carbon and hydrogen, leading to incomplete combustion and artificially low carbon readouts.

  • Volatilization Losses: Traditional halogen quantification relies on silver-trap gravimetry or acidic digestions. In acidic environments, iodide oxidizes to volatile iodine gas (I₂), escaping the system before quantification.

The Superior Alternative: Alkaline Microwave Digestion & ICP-MS

To achieve rigorous stoichiometric validation, we must abandon acidic combustion in favor of. By utilizing Tetramethylammonium hydroxide (TMAH), we create a highly basic environment that stabilizes iodine as the non-volatile iodide ion (I⁻). This ensures complete retention of the analyte prior to the extreme ionization environment of the argon plasma.

Quantitative Comparison: Elemental Analysis
ParameterTraditional Combustion (CHN/O)ICP-MS (Alkaline Digestion)
Target Elements C, H, N, OI (Iodine), Trace Metals
Matrix Interference High (Iodine poisons Cu catalysts)Low (TMAH stabilizes Iodide)
Sensitivity ~0.1% (1000 ppm)Parts per trillion (ppt)
Analyte Suitability Poor for heavily halogenated APIsExcellent for total Halogen mass
Protocol: Self-Validating ICP-MS Workflow for Total Iodine

This protocol utilizes an internal standard to self-correct for matrix suppression, ensuring absolute trustworthiness in the final readout.

  • Sample Preparation: Accurately weigh ~10 mg of 3-Iodo-6-nitroimidazo[1,2-a]pyridine into a Teflon microwave digestion vessel.

  • Alkaline Stabilization: Add 5.0 mL of 5% Tetramethylammonium hydroxide (TMAH). Critical Step: Do not use nitric acid, as it will cause immediate volatilization of I₂.

  • Microwave Digestion: Ramp temperature to 200°C over 15 minutes and hold for 15 minutes to ensure complete destruction of the imidazo-pyridine organic matrix.

  • Internal Standardization: Dilute the digestate to 50 mL with ultra-pure water. Spike the solution with 10 ppb Tellurium (¹²⁵Te) as an internal standard to monitor and correct for plasma fluctuations and matrix effects.

  • Acquisition: Analyze via ICP-MS monitoring the ¹²⁷I isotope. Quantify against a 5-point calibration curve built from NIST-traceable iodide standards.

Part 2: Purity Confirmation - Overcoming HPLC Blind Spots

The Illusion of Relative Purity

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the default tool for purity assessment. However, HPLC only measures relative purity (Area %). If a synthetic byproduct of 3-Iodo-6-nitroimidazo[1,2-a]pyridine lacks a chromophore, or has a drastically different UV extinction coefficient, HPLC will misrepresent the true purity. Furthermore, absolute quantification via HPLC requires an ultra-pure reference standard of the exact same molecule—a catch-22 when synthesizing novel intermediates.

The qNMR AdvantageQuantitative NMR (qNMR) is an orthogonal, primary analytical method that measures the absolute number of nuclei (protons) in a sample. Because the area under an NMR resonance is directly proportional to the number of protons generating it, we can determine the absolute mass fraction (w/w %) of our target compound using a universally traceable, completely unrelated internal standard (e.g., Maleic acid).
Quantitative Comparison: Purity Assessment
MetricHPLC-UV¹H qNMR
Output Type Relative Purity (Area %)Absolute Purity (Mass Fraction w/w %)
Standard Required Analyte-specific Reference StandardUniversal Internal Standard (e.g., Maleic Acid)
Detection Mechanism Chromophore Extinction CoefficientDirect Nuclear Spin Integration
Blind Spots Non-UV absorbing impurities, saltsOverlapping spectral signals
Method Dev Time Days to Weeks (Gradient optimization)Hours (Solvent & IS selection)
Protocol: ¹H qNMR Absolute Purity Determination

This protocol is a self-validating system; the integration of the internal standard acts as an absolute calibration anchor for every single run.

  • Standard Selection: Select Maleic acid (NIST SRM) as the internal standard (IS). Its singlet at ~6.3 ppm is well isolated from the aromatic protons of the imidazo[1,2-a]pyridine core (which resonate between 7.5 – 9.0 ppm).

  • Gravimetry: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of 3-Iodo-6-nitroimidazo[1,2-a]pyridine and ~5 mg of Maleic acid into the same vial.

  • Solubilization: Dissolve the mixture in 0.6 mL of DMSO-d₆. Sonicate to guarantee 100% dissolution.

  • T₁ Relaxation Verification: Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the target protons.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ (typically >30 seconds) to ensure >99.3% signal recovery between pulses. Acquire 64 scans.

  • Calculation: Integrate the Maleic acid singlet and a distinct, isolated proton from the imidazo-pyridine ring. Apply the standard qNMR mass-balance equation to yield the absolute w/w % purity.

Part 3: Analytical Workflows & Mechanistic Visualizations

G A 3-Iodo-6-nitroimidazo[1,2-a]pyridine B Elemental Analysis A->B C Purity Confirmation A->C D Combustion (CHN) Risk: Iodine Catalyst Poisoning B->D E ICP-MS (Iodine) High Precision Quantification B->E F HPLC-UV Relative Purity (Area %) C->F G 1H qNMR Absolute Purity (w/w %) C->G

Fig 1: Orthogonal analytical workflow for halogenated heterocycle characterization.

G cluster_0 HPLC-UV Workflow cluster_1 qNMR Workflow H1 Requires identical Reference Standard H2 Relative Response Factors (RRF) H1->H2 H3 Relative Purity H2->H3 Q1 Universal Internal Standard (e.g. Maleic Acid) Q2 Direct Proton Integration Q1->Q2 Q3 Absolute Purity Q2->Q3

Fig 2: Mechanistic comparison of HPLC-UV versus qNMR for purity assessment.

Conclusion

For highly functionalized pharmaceutical intermediates like 3-Iodo-6-nitroimidazo[1,2-a]pyridine, relying solely on legacy techniques introduces unacceptable risk into the development pipeline. By replacing acidic combustion with alkaline ICP-MS, we prevent iodine volatilization and achieve parts-per-trillion elemental accuracy. Simultaneously, by elevating purity assessments from relative HPLC-UV integrations to absolute qNMR mass fractions, we eliminate the dependency on proprietary reference standards and ensure regulatory-grade confidence in our analytical data.

References

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. Available at:[Link]

  • Food Analytical Methods / ResearchGate. "Comparison of ICP-MS and Spectrophotometry Methods for the Analysis of Iodine in 2013 US FDA Total Diet Study Samples." ResearchGate. Available at:[Link]

  • Intertek. "Elemental Analysis Laboratory Services." Intertek Analytical Laboratories. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Iodo-6-nitroimidazo[1,2-a]pyridine

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS No. 886371-73-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 3-Iodo-6-nitroimidazo[1,2-a]pyridine (CAS No. 886371-73-9). The information herein is synthesized from established safety protocols for structurally related chemical classes.

Inferred Hazard Profile and Its Impact on Disposal

Understanding the probable hazards of 3-Iodo-6-nitroimidazo[1,2-a]pyridine is fundamental to appreciating the necessity of the stringent disposal protocols outlined. The molecule's structure strongly suggests it should be handled as a hazardous substance.

  • Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic. These compounds can be persistent in the environment and may produce hazardous byproducts if not disposed of correctly. Disposal streams for halogenated and non-halogenated wastes must be kept separate to facilitate proper treatment, as co-mingling complicates the disposal process and increases costs.[1][2]

  • Nitroaromatic Compound: The nitro group makes this an aromatic nitro compound. This class of chemicals is often associated with toxicity, and many are listed as priority pollutants by environmental agencies due to their potential for environmental damage and resistance to degradation.[3] They can also be reactive and incompatible with strong bases and oxidizing agents.[4]

To illustrate the potential hazards, the table below summarizes the GHS (Globally Harmonized System) classifications for structurally similar compounds. This data underscores the need for cautious handling and disposal.

Compound CAS Number GHS Hazard Statements Source
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[1]
Pyridine (Core Structure)110-86-1Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; Suspected of causing cancer.[5]

Based on this analysis, all waste containing 3-Iodo-6-nitroimidazo[1,2-a]pyridine, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.[6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring personnel safety and regulatory compliance. The following protocol outlines the mandatory steps for handling waste generated from the use of 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Step 1: Immediate Segregation at the Point of Generation

The foundational principle of chemical waste management is proper segregation. This prevents dangerous reactions and simplifies final disposal.

  • Isolate Halogenated Waste: Collect all waste containing 3-Iodo-6-nitroimidazo[1,2-a]pyridine in a dedicated waste container labeled "Halogenated Organic Waste." [1][7] This applies to the pure compound, solutions, reaction mixtures, and contaminated materials.

  • Avoid Mixing: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[8][9] Mixing can create unknown hazards and renders the entire volume of waste more difficult and expensive to treat.[2]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Compatibility: Use a chemically resistant container (e.g., polyethylene) that is in good condition and has a secure, screw-top lid.[7][10] Your institution's EHS department can often provide appropriate containers.[10]

  • Labeling: A hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[6][10] The label must include:

    • The words "Hazardous Waste." [2]

    • The full, unabbreviated names of all chemical constituents, including solvents and their estimated percentages. For this compound, list "3-Iodo-6-nitroimidazo[1,2-a]pyridine." [10]

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[11]

Step 3: Safe Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]

  • Ventilation: If possible, store the container in a ventilated cabinet or a chemical fume hood to minimize inhalation exposure.[1]

  • Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6][8]

  • Keep Closed: The container must remain securely closed at all times except when waste is being actively added.[6][7][10]

Disposal_Workflow start Waste Generated (3-Iodo-6-nitroimidazo[1,2-a]pyridine) segregate Step 1: Segregate as 'Halogenated Organic Waste' start->segregate container Step 2: Select Compatible Container & Affix Hazardous Waste Tag segregate->container label Label Immediately with Full Chemical Names & Hazards container->label storage Step 3: Store in Ventilated SAA with Secondary Containment label->storage contact_ehs Step 4: Arrange Disposal via Institutional EHS storage->contact_ehs When container is full or ready for disposal disposal Step 5: Licensed Contractor Performs Final Disposal (e.g., High-Temp Incineration) contact_ehs->disposal

Caption: Disposal decision workflow for 3-Iodo-6-nitroimidazo[1,2-a]pyridine.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Once the waste container is full (typically no more than 90% capacity) or ready for disposal, contact your institution's EHS department.[1][8]

  • Professional Collection: EHS will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to transport the waste yourself.[6]

Final Disposal Methodologies

While the final treatment is handled by a specialized contractor, understanding the methodology reinforces the importance of proper segregation.

  • High-Temperature Incineration: The most common and recommended method for destroying halogenated nitroaromatic compounds is incineration in a specialized hazardous waste facility.[1] This process operates at extremely high temperatures to break down the toxic organic molecules into less harmful substances like carbon dioxide, water, and inorganic acids.

  • Emission Control: These incinerators are equipped with sophisticated air pollution control systems to neutralize the resulting gases, preventing the release of harmful pollutants.[1]

  • Ash Disposal: The residual ash is tested. If deemed non-hazardous, it can be landfilled. If it remains hazardous, it must be disposed of in a secure hazardous waste landfill.[1]

Emergency Procedures for Spills

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled compound.

  • Clean-Up: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, compatible container.

  • Dispose as Hazardous Waste: Label the container as "Halogenated Organic Waste" containing 3-Iodo-6-nitroimidazo[1,2-a]pyridine and arrange for disposal through your EHS department.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Imidazo[1,2-a]pyridine, 3-iodo-6-nitro-. LookChem.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • IMidazo[1,2-a]pyridine, 3-iodo-6-nitro- — Chemical Substance Inform
  • Hazardous Waste and Disposal Consider
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.
  • Safety Data Sheet - Pyridine. Kishida Chemical Co., Ltd.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MATERIAL SAFETY D
  • 40 CFR § 721.875 - Aromatic nitro compound.
  • 1-Iodo-3-nitrobenzene.
  • Examples of Incomp
  • Halogenated Organic Liquids - Standard Oper
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Halogenated Solvents in Labor
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • List of Incompatible Chemicals – Labor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-6-nitroimidazo[1,2-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.